molecular formula C11H15Cl3N2 B1400214 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride CAS No. 839712-09-3

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

Cat. No.: B1400214
CAS No.: 839712-09-3
M. Wt: 281.6 g/mol
InChI Key: UCHZHYQSYVASBA-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C11H15Cl3N2 and its molecular weight is 281.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,3-dichlorophenyl)-1,4-diazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15;/h1,3-4,14H,2,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHZHYQSYVASBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a synthetic compound featuring a diazepane ring linked to a 2,3-dichlorophenyl moiety. While primarily documented as a key intermediate in the synthesis of the atypical antipsychotic aripiprazole, its structural features suggest a significant, direct interaction with neuroreceptors.[1] This guide provides a comprehensive analysis of the anticipated mechanism of action of this compound, drawing upon structure-activity relationship (SAR) data from closely related compounds, particularly aripiprazole and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a predictive pharmacological profile and detailed experimental protocols to facilitate further investigation.

The core structure, a 1-aryl-1,4-diazepane, is a privileged scaffold in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs). The 2,3-dichloro substitution on the phenyl ring is a critical determinant of its pharmacological activity, particularly enhancing affinity for dopamine D2 and D3 receptors.

Predicted Pharmacological Profile: A Multi-Target Engagement Strategy

Based on the extensive body of research on arylpiperazines and related structures, this compound is predicted to exhibit a complex pharmacological profile, primarily targeting dopamine and serotonin receptors.

Primary Targets: Dopamine D2 and D3 Receptors

The 2,3-dichlorophenyl group is a well-established pharmacophore that confers high affinity for D2-like dopamine receptors. Aripiprazole, which contains the 1-(2,3-dichlorophenyl)piperazine moiety, is a partial agonist at both D2 and D3 receptors.[2][3] This partial agonism is believed to be central to its "dopamine-serotonin system stabilizer" activity, allowing it to modulate dopaminergic neurotransmission in both hyper- and hypo-dopaminergic states.[1][2]

It is therefore highly probable that this compound also acts as a partial agonist at D2 and D3 receptors. The seven-membered diazepane ring, as opposed to the six-membered piperazine ring in aripiprazole, may influence the degree of intrinsic activity and the affinity for these receptors.

Table 1: Predicted Binding Affinities (Ki) and Functional Activities

Receptor TargetPredicted Affinity (Ki)Predicted Functional Activity
Dopamine D2High (nM range)Partial Agonist
Dopamine D3High (nM range)Partial Agonist
Serotonin 5-HT1AModerate to High (nM range)Partial Agonist
Serotonin 5-HT2AModerate (nM range)Antagonist
Adrenergic α1Moderate to Low (nM to µM range)Antagonist
Adrenergic α2Moderate to Low (nM to µM range)Antagonist

Note: The predicted affinities and activities are based on SAR of structurally related compounds and require experimental validation.

Secondary Targets: Serotonin and Adrenergic Receptors

Aripiprazole's therapeutic efficacy is also attributed to its interactions with serotonin receptors. It is a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1][3] Given the shared pharmacophore, this compound is likely to exhibit a similar profile at these serotonin receptors.

Furthermore, many arylpiperazine- and aryldiazepane-based CNS drugs show some affinity for adrenergic receptors. It is plausible that this compound may act as an antagonist at α1 and α2 adrenergic receptors, which could contribute to its overall pharmacological effects and potential side-effect profile.

Downstream Signaling Pathways: A Cascade of Cellular Events

The interaction of this compound with its primary and secondary targets is expected to trigger a cascade of intracellular signaling events.

Dopamine D2/D3 Receptor Signaling

As Gαi/o-coupled receptors, activation of D2 and D3 receptors by a partial agonist like the topic compound would lead to:

  • Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of MAPK/ERK pathway: This pathway is involved in cell proliferation, differentiation, and survival.

D2_D3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride D2/D3_Receptor Dopamine D2/D3 Receptor Compound->D2/D3_Receptor Binds as Partial Agonist G_Protein Gαi/o Protein D2/D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Activates

Caption: Predicted signaling cascade upon D2/D3 receptor partial agonism.

Serotonin 5-HT1A and 5-HT2A Receptor Signaling
  • 5-HT1A (Gαi/o-coupled): Partial agonism at this receptor would also lead to inhibition of adenylyl cyclase and a decrease in cAMP levels, contributing to its potential anxiolytic and antidepressant effects.

  • 5-HT2A (Gαq/11-coupled): Antagonism at this receptor would block the serotonin-induced activation of phospholipase C (PLC), thereby preventing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium. This action is associated with the antipsychotic effects of many atypical antipsychotics.

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride 5HT1A_Receptor 5-HT1A Receptor Compound->5HT1A_Receptor Binds as Partial Agonist 5HT2A_Receptor 5-HT2A Receptor Compound->5HT2A_Receptor Binds as Antagonist G_Protein_i Gαi/o Protein 5HT1A_Receptor->G_Protein_i Activates G_Protein_q Gαq/11 Protein 5HT2A_Receptor->G_Protein_q Blocks Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein_i->Adenylyl_Cyclase Inhibits PLC Phospholipase C G_Protein_q->PLC Prevents Activation cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production IP3_DAG IP3 & DAG PLC->IP3_DAG Prevents Production

Caption: Predicted signaling at 5-HT1A and 5-HT2A receptors.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols provide a robust framework for this investigation.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of the compound for a panel of neuroreceptors.

Principle: The ability of the unlabeled test compound to displace a radiolabeled ligand from its receptor is measured.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human D2, D3, 5-HT1A, 5-HT2A, α1, or α2 receptors).

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor type.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes

    • Radioligand at a concentration near its Kd

    • Varying concentrations of this compound or a reference compound.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Assay Start Start Prepare_Membranes Prepare Cell Membranes with Receptor of Interest Start->Prepare_Membranes Prepare_Reagents Prepare Radioligand, Test Compound, and Buffers Prepare_Membranes->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand displacement assay.

cAMP Functional Assay

This assay determines the functional activity (agonist, antagonist, or partial agonist) of the compound at Gαi/o- and Gαs-coupled receptors.

Principle: The effect of the compound on adenylyl cyclase activity and subsequent cAMP production is measured.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., D2, D3, or 5-HT1A) in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist mode, co-incubate with a known agonist.

  • Adenylyl Cyclase Stimulation: For Gαi/o-coupled receptors, stimulate adenylyl cyclase with forskolin.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy (Emax).

Calcium Mobilization Assay

This assay is used to determine the functional activity of the compound at Gαq/11-coupled receptors.[4]

Principle: The change in intracellular calcium concentration upon receptor activation is measured using a calcium-sensitive fluorescent dye.[4]

Step-by-Step Methodology:

  • Cell Culture and Dye Loading: Culture cells expressing the Gαq/11-coupled receptor (e.g., 5-HT2A) in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

  • Compound Addition: Add varying concentrations of this compound to the wells. For antagonist mode, pre-incubate with the test compound before adding a known agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.[4]

  • Data Analysis: Generate dose-response curves to determine the EC50 or IC50 values.

GTPγS Binding Assay

This assay provides a direct measure of G-protein activation and is useful for characterizing the intrinsic activity of ligands at GPCRs.[6][7]

Principle: The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist is measured.[6]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes

    • GDP

    • Varying concentrations of this compound

    • [35S]GTPγS

  • Incubation: Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.

  • Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters to remove unbound [35S]GTPγS.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for G-protein activation.

Conclusion

While direct experimental data on the mechanism of action of this compound is not currently in the public domain, a strong predictive framework can be established based on its structural similarity to aripiprazole and other well-characterized aryl-diazepane and aryl-piperazine compounds. The evidence strongly suggests that this compound will act as a multi-target ligand, with a primary role as a partial agonist at dopamine D2 and D3 receptors, and secondary activities at serotonin 5-HT1A and 5-HT2A receptors. The provided experimental protocols offer a clear path for the empirical validation of this predicted pharmacological profile. Further research into this compound and its derivatives may yield novel insights into the modulation of dopaminergic and serotonergic systems, with potential therapeutic implications for a range of neuropsychiatric disorders.

References

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current neuropharmacology, 15(8), 1152–1167. [Link]

  • De Bartolomeis, A., Tomasetti, C., & Iasevoli, F. (2015). Update on the mechanism of action of aripiprazole: translational insights into antipsychotic strategies beyond dopamine receptor antagonism. CNS drugs, 29(9), 773–799. [Link]

  • Stahl, S. M. (2017). Classics in chemical neuroscience: aripiprazole. ACS chemical neuroscience, 8(6), 1165–1166. [Link]

  • Cui, M., & Meza, D. (2018). Calcium mobilization assay to measure the activity of Gq-coupled receptors. Bio-protocol, 8(12), e2893. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The GTPgammaS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(2-3), 213–233. [Link]

  • Stahl, S. M. (2015). Aripiprazole: from pharmacological profile to clinical use. Neuropsychiatric disease and treatment, 11, 2737–2744. [Link]

  • Kirschbaum, K. M., & Müller, C. E. (2011). In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. Naunyn-Schmiedeberg's archives of pharmacology, 384(4-5), 373–384. [Link]

  • PharmGKB. (n.d.). Aripiprazole Pathway, Pharmacokinetics. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (2023, December 29). Aripiprazole. In Wikipedia. [Link]

  • Zhang, R., & Xie, X. (2012). High-throughput assays to measure intracellular Ca2+ mobilization in cells that express recombinant S1P receptor subtypes. Methods in molecular biology (Clifton, N.J.), 874, 119–128. [Link]

Sources

Pharmacological Profile of 1-(2,3-Dichlorophenyl)-1,4-diazepane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 1-(2,3-Dichlorophenyl)-1,4-diazepane. While primarily recognized as a key intermediate in the synthesis of atypical antipsychotics, its structural features, particularly the 1,4-diazepane core and the dichlorophenyl moiety, suggest a potential for direct interaction with various neuroreceptors. This document explores its synthesis, physicochemical properties, and inferred pharmacological profile based on its relationship to known psychoactive compounds. Furthermore, it outlines standard experimental protocols for its potential pharmacological characterization, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

1-(2,3-Dichlorophenyl)-1,4-diazepane is a seven-membered heterocyclic compound that has garnered significant interest in medicinal chemistry.[1] Its primary role has been as a crucial building block in the synthesis of more complex pharmaceutical agents, most notably as a potential impurity or intermediate in the production of drugs like aripiprazole.[1] The 1,4-diazepane scaffold is considered a "privileged structure" in drug discovery, known to be a versatile template for designing ligands for a wide array of biological targets.[2][3] This, combined with the presence of the 2,3-dichlorophenyl group, a feature often associated with modulation of dopamine and serotonin receptors, makes 1-(2,3-Dichlorophenyl)-1,4-diazepane a molecule of considerable pharmacological interest in its own right. Research suggests that this compound may possess psychoactive properties and has been explored for its potential in managing conditions such as anxiety and depression.[1] This guide aims to provide a detailed technical overview of its known characteristics and a scientifically grounded projection of its pharmacological profile.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane is typically achieved through a nucleophilic substitution reaction. One common method involves the reaction of a 2,3-dichlorophenyl halide with 1,4-diazepane in the presence of a suitable base and a polar aprotic solvent.[1] An alternative approach, adapted from the synthesis of the structurally similar 1-(2,3-dichlorophenyl)piperazine, involves a cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[4]

A representative synthetic workflow is outlined below:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediate Intermediate (Inferred) cluster_workup Work-up & Purification cluster_product Final Product 2_3_dichloroaniline 2,3-Dichloroaniline conditions High Temperature Cyclization (e.g., 120-220°C) 2_3_dichloroaniline->conditions bis_2_chloroethyl_amine_hcl Bis(2-chloroethyl)amine HCl bis_2_chloroethyl_amine_hcl->conditions cyclized_intermediate Cyclized Intermediate conditions->cyclized_intermediate workup Basification (e.g., NaOH) Solvent Extraction cyclized_intermediate->workup purification Column Chromatography (e.g., Chloroform/Methanol) workup->purification final_product 1-(2,3-Dichlorophenyl)-1,4-diazepane purification->final_product

A potential synthetic route to 1-(2,3-Dichlorophenyl)-1,4-diazepane.
Physicochemical Characterization
PropertyValueSource
Molecular Formula C₁₁H₁₄Cl₂N₂[1]
Molecular Weight 245.15 g/mol Calculated
Predicted XlogP 3.0[5]
Predicted pKa (most basic) ~7.2 (for N4)Inferred from similar structures
Predicted Polar Surface Area (PSA) 15.2 ŲCalculated
Predicted Water Solubility LowInferred from XlogP
Predicted Blood-Brain Barrier Penetration LikelyInferred from properties

Inferred Pharmacological Profile

Rationale for Pharmacological Interest

The pharmacological interest in 1-(2,3-Dichlorophenyl)-1,4-diazepane stems from its structural similarity to a class of compounds known to interact with central nervous system (CNS) receptors. The 1,4-diazepane moiety is a common scaffold in drugs targeting dopamine and serotonin receptors, which are implicated in the pathophysiology of various psychiatric disorders.[1][2][3]

Primary Target Class: Dopamine Receptors

Given its role as an intermediate in the synthesis of atypical antipsychotics like aripiprazole, it is highly probable that 1-(2,3-Dichlorophenyl)-1,4-diazepane interacts with dopamine receptors.[1][6] Aripiprazole itself is a partial agonist at the dopamine D2 receptor. The dichlorophenyl group is a common feature in many dopamine receptor ligands, contributing to the binding affinity. It is hypothesized that this compound would act as a modulator of dopaminergic signaling.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding Compound 1-(2,3-Dichlorophenyl) -1,4-diazepane Compound->D2R Modulatory Binding (Hypothesized) G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylation of Downstream Targets

Hypothesized modulation of the dopamine D2 receptor signaling pathway.
Secondary/Exploratory Targets

The structural features of 1-(2,3-Dichlorophenyl)-1,4-diazepane also suggest potential interactions with other CNS receptors.

  • Serotonin Receptors: Many atypical antipsychotics exhibit affinity for various serotonin receptor subtypes, particularly 5-HT₁A and 5-HT₂A receptors. Benzodiazepine-like structures have been shown to modulate serotonergic neurotransmission.[7]

  • Sigma Receptors: The 1,4-diazepane scaffold has been incorporated into ligands targeting sigma receptors, which are implicated in neuroprotection and the modulation of other neurotransmitter systems.[8]

Structure-Activity Relationships (SAR) Insights

While specific SAR studies on this compound are lacking, general principles can be applied. The 2,3-dichloro substitution on the phenyl ring is critical for its electronic and steric properties, which in turn influence its binding affinity and selectivity for target receptors. The conformational flexibility of the seven-membered diazepane ring allows it to adopt various conformations to fit into different receptor binding pockets.[9]

Methodologies for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-(2,3-Dichlorophenyl)-1,4-diazepane, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays: Radioligand Binding Assay for Dopamine D2 Receptor

This assay is fundamental for determining the binding affinity of the compound for the D2 receptor.

Objective: To determine the inhibitory constant (Ki) of 1-(2,3-Dichlorophenyl)-1,4-diazepane for the human dopamine D2 receptor.

Materials:

  • Human recombinant dopamine D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]-Spiperone (radioligand)

  • Haloperidol (non-specific binding control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Protocol:

  • Preparation of Reagents: Prepare serial dilutions of 1-(2,3-Dichlorophenyl)-1,4-diazepane in assay buffer. Prepare solutions of [³H]-Spiperone at a concentration close to its Kd and haloperidol at a high concentration (e.g., 10 µM).

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Initiation of Reaction: Add [³H]-Spiperone to each well to initiate the binding reaction. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add haloperidol.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

cluster_preparation Preparation cluster_assay Assay cluster_termination Termination & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound Dilutions - [³H]-Spiperone - Cell Membranes Plate_Setup Set up 96-well plate: - Buffer - Compound/Controls - Membranes Reagents->Plate_Setup Incubation Add [³H]-Spiperone Incubate to Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Calculate IC₅₀ Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a radioligand binding assay.
In Vivo Models: Conditioned Avoidance Response (CAR)

The CAR test is a classic behavioral model used to screen for antipsychotic activity. It assesses the ability of a compound to suppress a learned avoidance response without producing general motor impairment.

Objective: To evaluate the antipsychotic-like potential of 1-(2,3-Dichlorophenyl)-1,4-diazepane.

Animals: Male Wistar or Sprague-Dawley rats.

Apparatus: A shuttle box with two compartments separated by a gate, each with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are used.

Protocol:

  • Training: Rats are trained to associate the CS with the impending US. When the CS is presented, the rat must move to the other compartment to avoid the foot shock.

  • Drug Administration: Once the rats are trained to a stable level of performance (e.g., >80% avoidance), they are treated with either the vehicle or 1-(2,3-Dichlorophenyl)-1,4-diazepane at various doses.

  • Testing: After a predetermined time following drug administration, the rats are placed back in the shuttle box and subjected to a series of trials.

  • Data Collection: The number of successful avoidances (moving during the CS), escapes (moving during the US), and failures to respond are recorded.

  • Analysis: A compound with antipsychotic potential will selectively decrease the number of avoidances without significantly affecting the escape responses, indicating a disruption of the learned behavior rather than motor impairment.

Analytical Methods for Detection and Quantification

As an impurity or intermediate in pharmaceutical manufacturing, sensitive and reliable analytical methods are crucial for the detection and quantification of 1-(2,3-Dichlorophenyl)-1,4-diazepane. High-performance liquid chromatography (HPLC) is the most common technique employed.[1][10][11] A reversed-phase HPLC method with UV detection is typically used, often with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11] Purity validation can be further confirmed using mass spectrometry (LC-MS).[1]

Conclusion

1-(2,3-Dichlorophenyl)-1,4-diazepane represents a molecule with significant, albeit largely unexplored, pharmacological potential. Its structural characteristics strongly suggest an interaction with key CNS receptors, particularly those in the dopaminergic and serotonergic systems. While it is primarily known as a synthetic intermediate, the principles of medicinal chemistry indicate that it may possess intrinsic biological activity. The methodologies outlined in this guide provide a framework for the systematic evaluation of its pharmacological profile. Further investigation into its receptor binding affinities, functional activity, and in vivo effects is warranted to fully elucidate its potential as a CNS-active agent.

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1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride dopamine receptor interaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural biology, and experimental characterization of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride .

This guide is structured for researchers investigating dopaminergic ligands, specifically focusing on the structure-activity relationship (SAR) differences between piperazine and diazepane scaffolds in G-protein coupled receptor (GPCR) modulation.[1]

Dopamine Receptor Interaction & Pharmacological Profiling[1][2][3]

Executive Summary

Compound: this compound CAS: 839712-09-3 Class: Phenyl-1,4-diazepane (Homopiperazine) Primary Target: Dopamine Receptors (D2-like family: D2, D3, D4) Key Application: Pharmacological probe for D2/D3 selectivity; structural homolog of the "privileged" phenylpiperazine scaffold found in third-generation antipsychotics (e.g., Aripiprazole).[1]

Core Mechanism: The compound acts as an orthosteric ligand at the dopamine D2/D3 receptors.[2] Unlike its 6-membered ring analog (2,3-dichlorophenylpiperazine, a partial agonist), the expansion to a 7-membered diazepane ring introduces conformational flexibility and steric bulk, typically modulating intrinsic efficacy (shifting towards antagonism) and altering subtype selectivity ratios.[1]

Chemical Identity & Structural Pharmacology[1]
2.1 The Diazepane vs. Piperazine Scaffold

The core of this molecule is the 1,4-diazepane (homopiperazine) ring. In medicinal chemistry, this represents a "ring-expansion" strategy applied to the classic phenylpiperazine pharmacophore.[1]

Feature1-(2,3-Dichlorophenyl)piperazine (Reference)1-(2,3-Dichlorophenyl)-1,4-diazepane (Topic)
Ring Size 6-membered (Rigid chair conformation)7-membered (Flexible twist-chair/boat)
Steric Bulk CompactExpanded volume
Receptor Fit Tight fit in D2 orthosteric pocketRequires accommodation of extra methylene unit
Pharmacology Partial Agonist (High Intrinsic Activity)Modulator (Often reduced efficacy/Antagonist)
2.2 The 2,3-Dichlorophenyl Moiety

The 2,3-dichloro substitution pattern is critical for dopaminergic affinity.[1]

  • Lipophilicity: The two chlorine atoms increase logP, enhancing interaction with the hydrophobic residues (Phe, Trp) deep within the transmembrane (TM) bundle.

  • Electronic Effect: Electron-withdrawing chlorines reduce the pKa of the aniline-like nitrogen (N1), but the distal nitrogen (N4) remains basic (pKa ~9-10), serving as the primary anchor point for receptor binding.[1]

  • Steric Lock: The chlorine at the 2-position forces the phenyl ring to twist relative to the diazepane ring, creating a specific 3D conformation required for the "hydrophobic clamp" in the receptor.

Dopamine Receptor Interaction Profile[1]
3.1 Binding Mechanism (Orthosteric Site)

The interaction follows the canonical aminergic GPCR binding mode.

  • Ionic Anchor (Essential): The protonated N4 nitrogen of the diazepane ring forms a salt bridge with the carboxylate side chain of Aspartate 3.32 (Asp114 in D2) in Transmembrane Helix 3 (TM3).

  • Hydrophobic Sandwich: The 2,3-dichlorophenyl group inserts into a hydrophobic pocket formed by Tryptophan 6.48 (TM6) and Phenylalanine 6.51/6.52 .[1]

  • Steric Modulation: The 7-membered ring projects towards the extracellular vestibule.[1] The additional flexibility of the diazepane ring allows it to adopt conformations that may stabilize inactive states (antagonism) or intermediate states (partial agonism) differently than the rigid piperazine.

3.2 Signaling Pathway Modulation

Upon binding, the ligand modulates the G-protein coupling efficiency.[1] The diazepane scaffold typically biases signaling away from full G-protein activation.[1]

Primary Pathway (G


): 
  • Agonist Mode: Recruitment of G

    
    
    
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Decrease in cAMP.[3]
  • Antagonist Mode: Blocks Dopamine-induced Gngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     recruitment 
    
    
    
    Prevents cAMP reduction.

Secondary Pathway (


-Arrestin): 
  • Biased ligands may preferentially trigger ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -arrestin recruitment (internalization) over G-protein signaling. The diazepane structure is often investigated for this "functional selectivity."
    

G Ligand 1-(2,3-Dichlorophenyl)- 1,4-diazepane D2R Dopamine D2 Receptor (TM3/TM5/TM6 Pocket) Ligand->D2R  Orthosteric Binding (Asp3.32 Salt Bridge) Gi Gαi/o Protein Coupling D2R->Gi  Conformational Change Arrestin β-Arrestin Recruitment D2R->Arrestin  Biased Signaling? AC Adenylyl Cyclase Gi->AC  Inhibition cAMP cAMP Levels (Modulation) AC->cAMP  Reduction Response Physiological Response (Antipsychotic/Motor) cAMP->Response Arrestin->Response  Desensitization

Figure 1: Signal transduction pathway modulated by the ligand at the D2 receptor interface.[1]

Experimental Protocols for Validation

To validate the interaction of 1-(2,3-Dichlorophenyl)-1,4-diazepane with dopamine receptors, the following self-validating workflow is recommended.

4.1 Radioligand Binding Assay (Affinity -

)

Objective: Determine the binding affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) at D2/D3 receptors.
Standard:  Competition binding against 

-Raclopride (Antagonist) or

-7-OH-DPAT (Agonist).

Protocol:

  • Membrane Prep: Use CHO-K1 or HEK293 cells stably expressing human D2L or D3 receptors.[1]

  • Incubation: Mix membranes (10-20

    
    g protein) with 
    
    
    
    -Ligand (~0.2-0.5 nM) and increasing concentrations of the diazepane test compound (
    
    
    M to
    
    
    M).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1 mM MgCl2.

  • Equilibrium: Incubate for 60-90 mins at 25°C (Diazepanes may have slower kinetics than piperazines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation: Non-specific binding defined by 10 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      M Haloperidol must be <10% of total binding.
      
4.2

Binding Assay (Functional Efficacy)

Objective: Determine if the compound is an agonist, partial agonist, or antagonist.[1]

Protocol:

  • Setup: Incubate membranes with GDP (excess) to minimize basal activity.[1]

  • Stimulation: Add test compound + ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (non-hydrolyzable GTP analog).
    
  • Measurement: Agonists increase radioactivity bound (G-protein activation).[1] Antagonists show no increase (or decrease if inverse agonist).[1]

  • Antagonist Mode: Co-incubate test compound with a standard agonist (e.g., Quinpirole) to measure inhibition of agonist-induced binding.[1]

4.3 Experimental Workflow Diagram

Workflow Compound 1-(2,3-Dichlorophenyl)- 1,4-diazepane HCl Screen1 Primary Screen (Radioligand Binding) Compound->Screen1 Hit Affinity Confirmed (Ki < 100 nM) Screen1->Hit  Displacement Func Functional Assay (GTPγS / cAMP) Hit->Func  Determine Efficacy Profile Selectivity Profile (D2 vs D3 vs D4) Func->Profile  Agonist/Antagonist? Decision Lead Optimization (SAR Analysis) Profile->Decision  Data Integration

Figure 2: Screening cascade for characterizing the diazepane scaffold.

Structure-Activity Relationship (SAR) Insights

When optimizing this scaffold, the following SAR trends are established in the literature for phenyl-diazepanes vs. phenyl-piperazines:

  • N-Substitution (Distal Nitrogen):

    • The secondary amine (NH) is often derivatized. Adding a butyl-aryl chain (as in Aripiprazole) drastically increases affinity by engaging a secondary binding pocket (allosteric site).[1]

    • Observation: The diazepane ring is more sensitive to N-substitution bulk than piperazine due to ring puckering.[1]

  • Selectivity (D3 vs D2):

    • D3 receptors generally tolerate bulkier ligands better than D2.[1]

    • Hypothesis: The 1-(2,3-dichlorophenyl)-1,4-diazepane core often exhibits enhanced D3 selectivity compared to the piperazine analog, making it a valuable starting point for D3-preferring antagonists (potential for treating substance use disorders).[1]

  • Metabolic Stability:

    • The diazepane ring is susceptible to oxidative metabolism (ring opening). The 2,3-dichloro substitution on the phenyl ring protects the aromatic system from hydroxylation, but the diazepane ring itself is the metabolic soft spot.

References
  • BenchChem. (2024).[1] this compound: Structure and Applications. Retrieved from [1]

  • PubChem. (2024).[1] 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) and Homologs. National Library of Medicine.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists. (Discusses the 2,3-dichlorophenyl pharmacophore). Retrieved from [1]

  • Frontiers in Pharmacology. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology. Retrieved from [1]

  • Wikipedia. (2024).[1] 1,4-Diazepine and Homopiperazine Structures. Retrieved from [1]

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A Technical Guide to the Preclinical Evaluation of 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl: A Putative Dopamine-Modulating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl, a heterocyclic compound primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic aripiprazole.[1][2] Given its structural contribution to aripiprazole, a known dopamine D2 receptor partial agonist, 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl presents a compelling subject for investigation as a potential therapeutic agent in its own right, particularly for neuropsychiatric disorders. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a structured approach to elucidating the compound's pharmacological profile, assessing its therapeutic potential in relevant disease models, and establishing its preliminary safety profile. We will detail the scientific rationale behind experimental choices and provide validated, step-by-step protocols for a comprehensive preclinical assessment, from initial synthesis and characterization to in vivo behavioral and safety evaluations.

Introduction and Rationale

The landscape of neuropsychiatric drug discovery is continually evolving, with a persistent need for novel chemical entities that offer improved efficacy and tolerability over existing treatments. Aripiprazole, a blockbuster atypical antipsychotic, established the therapeutic utility of dopamine D2 receptor partial agonism. The core structure of aripiprazole is a composite of a quinolinone moiety and a 1-(2,3-dichlorophenyl)piperazine group, connected by a butyl linker.[2] The 1-(2,3-dichlorophenyl)piperazine substructure is known to confer high affinity for dopamine D2 and D3 receptors.[3][4]

Our subject, 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl, shares the critical dichlorophenyl-substituted amino-heterocycle motif but features a seven-membered diazepane ring instead of a six-membered piperazine ring. This structural modification is significant; the increased conformational flexibility of the diazepane ring may alter the compound's interaction with dopamine receptor subtypes and other CNS targets, potentially leading to a unique pharmacological profile with distinct therapeutic and side-effect liability.

This guide, therefore, outlines a logical, multi-stage research program to systematically characterize 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl, transforming it from a chemical intermediate into a fully evaluated preclinical candidate.

Synthesis and Characterization

The initial step in any preclinical evaluation is the robust and scalable synthesis of the test compound, followed by thorough analytical characterization to ensure purity and structural integrity.

Synthetic Pathway

While various synthetic routes to substituted diazepanes exist, a common and efficient method involves the cyclization of a diamine with a suitable electrophile. For 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl, a practical approach is the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.[2]

Synthesis Aniline 2,3-Dichloroaniline Intermediate Cyclization Reaction Aniline->Intermediate BisChloro bis(2-Chloroethyl)amine HCl BisChloro->Intermediate Solvent Protic Solvent (e.g., Propyl Carbinol) Solvent->Intermediate Heat Heat (170-200°C) Heat->Intermediate Crude Crude Product Intermediate->Crude After-treatment Purification Refining with Methanol/Water Crude->Purification Final 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl (Purity >99.5%) Purification->Final

Caption: Synthetic workflow for 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl.

Experimental Protocol: Synthesis
  • Reaction Setup: In a reaction vessel equipped with a condenser and overhead stirrer, charge 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a 1:1.5 molar ratio.[5]

  • Solvent and Heating: Add propyl carbinol as the solvent. Heat the reaction mixture to a temperature of 170-200°C.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the starting materials is complete.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and treat with a protic solvent to precipitate the crude product.

  • Purification: Refine the crude product by recrystallization from a mixture of methanol and water to yield the final product with a purity of >99.5%.[5]

Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a panel of analytical techniques.

Analytical Technique Purpose Expected Outcome
HPLC Quantify purity and identify impuritiesPurity > 99.5%, with defined retention time.
Mass Spectrometry (MS) Confirm molecular weightDetection of the molecular ion corresponding to the expected mass.
Nuclear Magnetic Resonance (NMR) Elucidate chemical structureProton (¹H) and Carbon-¹³ (¹³C) NMR spectra consistent with the proposed structure.
Infrared (IR) Spectroscopy Identify functional groupsCharacteristic peaks for aromatic C-H, aliphatic C-H, and N-H bonds.

Pharmacological Evaluation: Unveiling the Mechanism of Action

Based on its structural similarity to aripiprazole, we hypothesize that 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl will interact with dopamine receptors. The following in vitro assays are designed to test this hypothesis and to characterize the nature of this interaction.

Dopamine Receptor Binding Affinity

The first step is to determine if the compound binds to dopamine receptor subtypes, and with what affinity. This is typically achieved through competitive radioligand binding assays.

Binding_Assay Start Prepare Cell Membranes (Expressing D2/D3 Receptors) Incubate Incubate Membranes with: - Radioligand ([³H]Spiperone) - Test Compound (Varying Conc.) Start->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Measure Quantify Bound Radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate Ki values (Cheng-Prusoff Equation) Measure->Analyze Result Binding Affinity (Ki) at Dopamine Receptors Analyze->Result

Caption: Workflow for Dopamine Receptor Binding Assay.

Experimental Protocol: Radioligand Binding Assay
  • Cell Culture and Membrane Preparation: Culture CHO-K1 or HEK293 cells stably expressing human dopamine D2 and D3 receptors.[6] Harvest the cells and prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl.[7]

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Activity at Dopamine D2 Receptors

Binding to a receptor does not reveal whether the compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. A functional assay is required to determine this. Since D2 receptors are Gαi-coupled, their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8]

Experimental Protocol: cAMP Functional Assay
  • Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor and engineered to report cAMP levels (e.g., using a CRE-luciferase reporter system or a FRET-based cAMP sensor).[6][9]

  • Cell Plating: Seed the cells in a 384-well plate and incubate overnight.[9]

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl and a cAMP-stimulating agent like forskolin.[10]

    • Antagonist Mode: Add a known D2 agonist (e.g., quinpirole) along with varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for receptor signaling to occur.

  • Signal Detection: Measure the cAMP levels using a suitable detection kit (e.g., luminescence or fluorescence-based).

  • Data Analysis:

    • In agonist mode, a decrease in cAMP indicates agonistic activity. Plot the response against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax) relative to a full agonist.

    • In antagonist mode, a reversal of the agonist-induced cAMP decrease indicates antagonistic activity. Calculate the IC50 and subsequently the Kb (antagonist dissociation constant).

The expected outcome for a partial agonist, like aripiprazole, is that it will act as an agonist in the absence of a full agonist but as an antagonist in its presence.

In Vivo Preclinical Efficacy Assessment

Should the in vitro data suggest a promising pharmacological profile (e.g., potent D2 partial agonism), the next stage is to assess the compound's effects in animal models of neuropsychiatric disorders.

Models of Antipsychotic-like Activity

These models typically assess the ability of a compound to reverse the behavioral effects of psychotomimetic agents.

  • Amphetamine- or PCP-Induced Hyperlocomotion: Amphetamine (a dopamine releaser) and phencyclidine (PCP, an NMDA receptor antagonist) induce hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.[11] A potential antipsychotic should reduce this hyperlocomotion at doses that do not cause sedation on their own.

Models of Anxiolytic-like Activity

Given the anxiolytic properties of some atypical antipsychotics, it is prudent to evaluate this potential.

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces.[12][13] Anxiolytic compounds increase the time spent in the open arms of the maze.

Models of Antidepressant-like Activity
  • Forced Swim Test (FST): In this test, rodents are placed in an inescapable cylinder of water.[14][15][16] Antidepressant compounds reduce the time the animal spends immobile, which is interpreted as a reduction in "behavioral despair."

In Vivo Target Engagement: Microdialysis

To confirm that the compound engages its target in the living brain, in vivo microdialysis can be used to measure its effect on dopamine release in relevant brain regions like the prefrontal cortex and striatum.[17][18] Atypical antipsychotics are known to increase dopamine release in the prefrontal cortex, an effect thought to contribute to their efficacy against negative and cognitive symptoms.[17][19]

Preclinical Safety and Toxicology

Early assessment of a compound's safety profile is critical to avoid late-stage failures in drug development.

In Vitro Toxicology
Assay Purpose Methodology
Cytotoxicity Assay To determine the concentration at which the compound is toxic to cells.Measure the viability of a relevant cell line (e.g., human neuroblastoma SH-SY5Y) after exposure to varying concentrations of the compound, using methods like the MTT assay.[20][21]
hERG Channel Assay To assess the risk of drug-induced cardiac arrhythmia (QT prolongation).Measure the compound's ability to inhibit the hERG potassium channel using automated patch-clamp electrophysiology.[22][23]
Ames Test To evaluate the mutagenic potential of the compound.Assess the compound's ability to induce mutations in several strains of Salmonella typhimurium.
Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)
  • Cell Line: Use HEK293 cells stably expressing the hERG channel.

  • Assay Setup: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Compound Application: Apply varying concentrations of 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl sequentially to the same cell.

  • Data Acquisition: Record hERG currents before and after compound application.

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration and determine the IC50 value.[22]

In Vivo Toxicology

Preliminary in vivo safety can be assessed in rodents by determining the maximum tolerated dose (MTD) and observing for any overt signs of toxicity. More comprehensive toxicology studies would be required for progression to clinical trials.

Conclusion

1-(2,3-Dichlorophenyl)-1,4-diazepane HCl represents an intriguing, yet underexplored, chemical entity. Its structural relationship to aripiprazole provides a strong scientific rationale for its investigation as a novel dopamine-modulating agent. The experimental framework detailed in this guide offers a systematic and robust pathway to elucidate its therapeutic potential. By following these protocols, researchers can generate the critical data necessary to determine if this compound warrants further development as a potential new treatment for neuropsychiatric disorders. The key to success will be a rigorous and unbiased evaluation of its unique pharmacological and safety profile.

References

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An In-Depth Technical Guide on the Role of the Dichlorophenyl Moiety in Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The dichlorophenyl moiety is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of clinically significant drugs. Its prevalence is not coincidental but is rooted in a unique combination of physicochemical, electronic, and steric properties that facilitate potent and often selective interactions with biological receptors. This guide provides an in-depth analysis of the multifaceted roles the dichlorophenyl group plays in receptor binding. We will dissect its fundamental properties, explore the specific non-covalent interactions it mediates, and examine its impact through detailed case studies of prominent drugs. Furthermore, this guide furnishes researchers with robust experimental and computational protocols to effectively characterize these critical interactions in their own drug discovery programs.

Part 1: The Physicochemical & Electronic Profile of a Privileged Scaffold

The strategic incorporation of a dichlorophenyl group into a drug candidate is a decision driven by the desire to modulate several key molecular properties simultaneously. Understanding these properties is fundamental to appreciating its role in shaping a molecule's pharmacodynamic and pharmacokinetic profile.

Lipophilicity and Steric Bulk

The addition of two chlorine atoms to a phenyl ring significantly increases its lipophilicity (hydrophobicity). This enhancement is critical for enabling molecules to cross cellular membranes and to engage with hydrophobic binding pockets within receptors, which are often shielded from the aqueous environment. The position of the chlorine atoms (e.g., 2,6-dichloro, 2,3-dichloro, or 3,4-dichloro) also imparts distinct steric profiles. For instance, a 2,6-dichloro substitution pattern forces the phenyl ring to adopt a nearly perpendicular orientation relative to the rest of the molecule, a conformational constraint that can be crucial for locking the ligand into a bioactive conformation, as seen in the case of Clonidine.

Electronic Effects and the Emergence of the σ-hole

Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect on the phenyl ring. This electronic perturbation can influence the pKa of nearby functional groups and modulate the molecule's overall reactivity and metabolic stability.

Crucially, this electron-withdrawing nature is the basis for a highly directional and increasingly appreciated non-covalent interaction: halogen bonding . When a halogen atom is covalently bonded to an electron-withdrawing group (like the phenyl ring), the electron density is pulled away, creating a region of positive electrostatic potential on the outermost portion of the halogen, opposite the covalent bond. This electropositive region is termed a "σ-hole"[1]. This σ-hole can then act as a Lewis acid, favorably interacting with a Lewis base (an electron-rich atom like oxygen, nitrogen, or sulfur) in the receptor's binding site[2]. This interaction is highly directional and can contribute significantly to both binding affinity and selectivity[1][2].

Part 2: The Dichlorophenyl Moiety in Action: Receptor Interactions & Structure-Activity Relationships (SAR)

The true value of the dichlorophenyl moiety is realized within the receptor's binding pocket, where it engages in a symphony of non-covalent interactions to anchor the drug and elicit a biological response.

Key Molecular Interactions

The dichlorophenyl group contributes to binding affinity through several mechanisms:

  • Hydrophobic and van der Waals Interactions: The lipophilic phenyl ring readily partitions into nonpolar pockets lined with aliphatic amino acid residues (e.g., Leucine, Isoleucine, Valine).

  • π-π Stacking: The aromatic ring can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, and Tryptophan.

  • Halogen Bonding (XB): As discussed, the chlorine atoms can form highly specific halogen bonds with backbone carbonyls or the side chains of residues like Serine, Threonine, Aspartate, and Glutamate[3][4]. Molecular dynamics simulations have confirmed the key role of halogen bonding in stabilizing ligand-receptor complexes[5]. For instance, a halogen bond between a 4-chlorophenyl moiety and a backbone carbonyl oxygen can enhance binding affinity significantly[1].

The following diagram illustrates the primary types of interactions a dichlorophenyl-containing ligand can form within a hypothetical receptor binding pocket.

G cluster_ligand Ligand cluster_receptor Receptor Binding Pocket L Dichlorophenyl Moiety R_hydro Hydrophobic Residue (e.g., Leu, Val) L->R_hydro  Hydrophobic/  van der Waals R_pi Aromatic Residue (e.g., Phe, Tyr) L->R_pi π-π Stacking R_xb Halogen Bond Acceptor (e.g., Backbone C=O) L->R_xb Halogen Bond (Cl···O)

Caption: Key interactions of the dichlorophenyl moiety in a receptor binding site.

Case Studies: From Molecule to Mechanism

Sertraline (Zoloft®): Targeting the Serotonin Transporter (SERT) Sertraline is a selective serotonin reuptake inhibitor (SSRI) whose efficacy is critically dependent on its (1S,4S)-4-(3,4-dichlorophenyl) moiety[6][7]. Modeling studies based on a bacterial homolog of the human serotonin transporter (hSERT) reveal that the dichlorophenyl ring plays a precise role. The two chlorine atoms insert into a specific groove formed by residues including Proline, Valine, Alanine, and Serine[8]. These extensive hydrophobic and van der Waals interactions, guided by the specific substitution pattern, are suggested to be major contributors to the high binding affinity of sertraline for its target[8].

Lamotrigine (Lamictal®): Modulating Voltage-Gated Sodium Channels Lamotrigine is an anticonvulsant that acts on voltage-gated sodium channels[9][10]. Its 2,3-dichlorophenyl group is essential for its activity. The molecule binds within the channel's inner pore, with the dichlorophenyl ring orienting into a hydrophobic pocket[11]. This interaction, along with hydrogen bonds formed by the triazine ring, stabilizes the inactivated state of the channel, thereby reducing repetitive neuronal firing[11][12]. The specific 2,3-dichloro arrangement is crucial; moving or removing the chlorines drastically alters the drug's efficacy.

Clonidine (Catapres®): Agonism at α2-Adrenergic Receptors Clonidine is a centrally acting α2-adrenergic agonist used to treat hypertension[13]. Its N-(2,6-dichlorophenyl) group is a classic example of sterically enforced conformation. The two ortho-chlorine atoms force the phenyl ring to be non-coplanar with the imidazoline ring system. This fixed, twisted conformation is critical for fitting into the α2-adrenergic receptor binding pocket and achieving its agonist activity[14][15].

DrugTarget ReceptorRole of Dichlorophenyl MoietyKey Interacting Residues (Example)
Sertraline Serotonin Transporter (SERT)Anchors in a hydrophobic groove via van der Waals forces.[8]Pro101, Val104, Ala105, Ser356[8]
Lamotrigine Voltage-Gated Sodium ChannelOccupies a hydrophobic pocket in the inner pore.[11]Phenylalanine (via π-stacking with triazine)[11]
Clonidine α2-Adrenergic ReceptorEnforces a critical non-coplanar conformation for receptor fit.[14]N/A (Conformational role)

Part 3: Experimental & Computational Workflows for Characterization

Validating and quantifying the interactions of dichlorophenyl-containing ligands requires a multi-pronged approach combining biophysical and computational techniques.

Workflow for Binding Affinity & Thermodynamic Analysis

A comprehensive workflow to determine not just if a ligand binds, but how and why, involves a sequence of biophysical experiments.

G cluster_workflow Biophysical Characterization Workflow Start Hypothesized Ligand-Receptor Pair Assay Radioligand Binding Assay Start->Assay Determine Affinity (Ki/Kd) & Receptor Density (Bmax) Thermo Isothermal Titration Calorimetry (ITC) Assay->Thermo Confirm Kd & Quantify Thermodynamic Drivers Result Full Thermodynamic Profile (Kd, ΔH, ΔS, n) Thermo->Result

Caption: A sequential workflow for determining ligand binding affinity and thermodynamics.

Experimental Protocol: Radioligand Binding Assay (Competition)

This protocol determines the affinity (Ki) of a non-radiolabeled test compound (e.g., a dichlorophenyl derivative) by measuring its ability to compete with a known radioligand for binding to a receptor.[16]

Self-Validation: The protocol's integrity is maintained by running parallel assays for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess unlabeled ligand), and specific binding (Total - Non-specific), ensuring that the measured competition is for the specific receptor site.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • Receptor Source: Prepare cell membranes expressing the target receptor via homogenization and centrifugation.[17] Quantify total protein concentration (e.g., using a BCA assay).

    • Radioligand: Prepare a working stock of a known radioligand for the target receptor at a concentration at or below its Kd value.[18]

    • Test Compound: Prepare a serial dilution of the dichlorophenyl-containing test compound (e.g., from 10 µM to 0.1 nM).

  • Assay Setup (in a 96-well plate):

    • To each well, add assay buffer, the receptor membrane preparation (e.g., 50-120 µg protein), and varying concentrations of the test compound.[17]

    • For determining non-specific binding, add a saturating concentration of a known, non-radioactive ligand.

    • Initiate the binding reaction by adding the radioligand to all wells.[17]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes) at a stable temperature (e.g., 30°C) to reach equilibrium.[17]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[17]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding (CPM) against the log concentration of the test compound to generate a competition curve.

    • Fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single, label-free experiment.[19]

Self-Validation: The experiment includes an initial small injection to account for injectant dilution effects and a final titration into buffer alone to measure the heat of dilution, which is then subtracted from the binding data for accuracy.

Methodology:

  • Sample Preparation:

    • Crucial Step: Both the macromolecule (receptor, in the cell) and the ligand (dichlorophenyl compound, in the syringe) MUST be in identical, extensively dialyzed buffer to minimize heats of buffer mismatch.[20]

    • Accurately determine the concentration of both macromolecule and ligand.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup (e.g., MicroCal PEAQ-ITC):

    • Thoroughly clean the sample cell and syringe.

    • Load the macromolecule into the sample cell and the ligand into the injection syringe. For a 1:1 interaction, the ligand concentration is typically 10-fold higher than the macromolecule concentration.[20]

    • Equilibrate the instrument to the desired experimental temperature.

  • Titration:

    • Perform a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the ligand into the sample cell while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which is directly proportional to the heat change.[21]

  • Data Acquisition:

    • The raw data is a plot of heat flow (µcal/sec) versus time, showing peaks corresponding to each injection.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • Fit this binding isotherm to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters: Ka (1/Kd), n (stoichiometry), and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS .[19]

Computational Workflow: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, providing invaluable structural insights into the interactions driving affinity.[22][23]

Methodology:

  • Preparation of Receptor and Ligand:

    • Receptor: Obtain a high-resolution 3D structure of the target receptor (from PDB or homology modeling). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Generate a 3D conformation of the dichlorophenyl-containing ligand. Assign partial charges and define rotatable bonds.

  • Binding Site Definition:

    • Define the coordinates of the binding pocket, typically based on the location of a co-crystallized ligand or from site-finding algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.[24]

    • The program uses a scoring function to evaluate the fitness of each pose, estimating the binding free energy.

  • Pose Analysis and Visualization:

    • Analyze the top-ranked poses to identify plausible binding modes.

    • Visualize the ligand-receptor complex using software like PyMOL or Discovery Studio to inspect key interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) at an atomic level.[25] This analysis can rationalize SAR data and guide the design of new, improved analogues.

Conclusion

The dichlorophenyl moiety is far more than a simple lipophilic group; it is a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to engage in a range of non-covalent interactions—from broad hydrophobic contacts to highly specific and directional halogen bonds—allows it to serve as a critical anchor for ligands in diverse receptor environments. The distinct conformational constraints imposed by different substitution patterns further enhance its utility in achieving high affinity and selectivity. Through the integrated application of biophysical characterization and computational modeling, researchers can continue to harness the unique properties of the dichlorophenyl group to design the next generation of targeted therapeutics.

References

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  • Pascolini, M., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. ResearchGate. Available at: [Link]

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  • Tarbouriech, N., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. Available at: [Link]

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  • Akhoon, B. A., et al. (2022). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

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  • Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Giovannitti, J. A., et al. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress. Available at: [Link]

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  • Lipkind, G. M., & Fozzard, H. A. (2005). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology. Available at: [Link]

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  • Jo, S., & Bean, B. P. (2011). The Effect of Lamotrigine on Nav1.4 Voltage-Gated Sodium Channels. ResearchGate. Available at: [Link]

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  • Canale, V., et al. (2017). The impact of the halogen bonding on D2 and 5-HT1A/5-HT7 receptor activity of azinesulfonamides of 4-[(2-ethyl)piperidinyl-1-yl]phenylpiperazines with antipsychotic and antidepressant properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dr. Oracle. (2023). What is the mechanism of action of clonidine (alpha-2 adrenergic agonist)? Available at: [Link]

  • Olsson, T. S., et al. (2008). The thermodynamics of protein-ligand interaction and solvation: insights for ligand design. Journal of Molecular Biology. Available at: [Link]

  • Yang, T., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. ScienceOpen. Available at: [Link]

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  • Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. Semantic Scholar. Available at: [Link]

  • Junaidi, J., & Alam, M. A. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Jurnal Farmasi Galenika. Available at: [Link]

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Methodological & Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2,3-Dichlorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the structural elucidation of 1-(2,3-Dichlorophenyl)-1,4-diazepane using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers in synthetic chemistry and drug development, this application note moves beyond a simple listing of data to explain the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We detail the causality behind experimental choices, provide robust, self-validating protocols, and offer a comprehensive guide to spectral interpretation for unambiguous molecular characterization.

Introduction: The Need for Rigorous Characterization

1-(2,3-Dichlorophenyl)-1,4-diazepane is a heterocyclic compound featuring a diazepane ring system, a common scaffold in medicinal chemistry due to its conformational flexibility and ability to present substituents in diverse spatial orientations. The dichlorophenyl moiety significantly influences its electronic and lipophilic properties. Accurate and unequivocal structural confirmation is a prerequisite for any further investigation, be it in materials science or pharmacological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural analysis of organic molecules in solution.[1][2] While basic ¹H and ¹³C NMR provide initial data, complex spin systems and the lack of direct C-C connectivity information necessitate a multi-faceted approach. This guide details the integrated use of advanced NMR techniques to assemble the molecular puzzle of 1-(2,3-Dichlorophenyl)-1,4-diazepane from first principles.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, a standardized numbering system for the target molecule is essential. The structure is presented below.

Molecule cluster_phenyl Dichlorophenyl Ring cluster_diazepane 1,4-Diazepane Ring C1_prime C1' C2_prime C2' C1_prime->C2_prime N1 N1 C1_prime->N1 C3_prime C3' C2_prime->C3_prime Cl1 Cl C2_prime->Cl1 C4_prime C4' C3_prime->C4_prime Cl2 Cl C3_prime->Cl2 C5_prime C5' C4_prime->C5_prime H4_prime H C4_prime->H4_prime C6_prime C6' C5_prime->C6_prime H5_prime H C5_prime->H5_prime C6_prime->C1_prime H6_prime H C6_prime->H6_prime C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 H_N4 H N4->H_N4 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1

Figure 1: Structure of 1-(2,3-Dichlorophenyl)-1,4-diazepane with IUPAC numbering.

Experimental Design & Protocols

The logic of our experimental approach is to build structural information progressively. We begin with broad-spectrum 1D techniques to identify the types and number of unique protons and carbons, then employ 2D correlation experiments to establish connectivity.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition (500 MHz) cluster_analysis Phase 3: Structure Elucidation A Weigh 15-20 mg of Analyte B Dissolve in ~0.6 mL CDCl3 (or DMSO-d6) A->B C Filter through glass wool into 5mm NMR tube B->C D 1H NMR (Proton Count & Multiplicity) C->D E 13C{1H} NMR (Carbon Count) D->E F DEPT-135 (Carbon Type: CH, CH2, CH3) E->F G 2D COSY (H-H Connectivity) F->G H 2D HSQC (Direct C-H Attachment) G->H I 2D HMBC (Long-Range C-H Connectivity) H->I J Assign Spin Systems (Aromatic, Aliphatic) I->J K Assign Carbon Types J->K L Confirm H-H Bonds K->L M Assign C-H Pairs L->M N Assemble Molecular Fragments M->N O Confirm Final Structure N->O

Figure 2: Overall workflow for NMR-based structure elucidation.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper solvent selection and sample concentration are critical.

  • Rationale for Solvent Choice: Chloroform-d (CDCl₃) is the preferred initial solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.[3] If solubility is limited, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The residual solvent peak of CDCl₃ at ~7.26 ppm can be used as a secondary chemical shift reference.[4]

  • Rationale for Concentration: A concentration of 15-20 mg in 0.6 mL of solvent is optimal. This is concentrated enough for a high signal-to-noise ratio in a reasonable time for the less sensitive ¹³C and 2D experiments, without being so concentrated as to cause line broadening or shimming issues in the ¹H spectrum.[5][6][7]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 15-20 mg of 1-(2,3-Dichlorophenyl)-1,4-diazepane into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) to the vial. Vortex thoroughly to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of glass wool.[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol: NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 500 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR:

    • Purpose: To determine the number of distinct proton environments, their integration (relative ratios), and their coupling patterns (multiplicity).

    • Key Parameters: 32 scans, 16-second relaxation delay, spectral width covering -2 to 12 ppm.

  • ¹³C{¹H} NMR:

    • Purpose: To determine the number of unique carbon environments. The {¹H} indicates proton decoupling, which collapses all C-H coupling, resulting in each unique carbon appearing as a singlet.[8]

    • Key Parameters: 1024 scans, 2-second relaxation delay, spectral width covering 0 to 200 ppm.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between carbon types based on the number of attached protons. This is a crucial step for assigning aliphatic signals.[9][10][11]

    • Expected Outcome:

      • CH₃ and CH carbons: Positive (upward) peaks.

      • CH₂ carbons: Negative (downward) peaks.

      • Quaternary carbons (including C1', C2', C3'): No signal.

  • 2D COSY (COrrelation SpectroscopY):

    • Purpose: To identify protons that are spin-spin coupled, typically through 2 or 3 bonds. This reveals which protons are neighbors in a spin system.[12][13] A cross-peak between two protons in the 2D map indicates they are coupled.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon (¹JCH correlation).[14][15] Each cross-peak in the spectrum correlates a proton signal on one axis with a carbon signal on the other.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons, typically over 2 to 3 bonds (²JCH, ³JCH). This is the key experiment for connecting disparate spin systems and confirming the overall carbon skeleton.[16][17]

Spectral Analysis and Interpretation

The following section describes the expected results and provides a logical framework for interpreting the spectral data to confirm the structure.

Predicted ¹H and ¹³C NMR Chemical Shifts

The tables below summarize the anticipated chemical shifts (δ) in ppm, referenced to TMS at 0.00 ppm. These predictions are based on standard chemical shift ranges and the known electronic effects of the substituents.[18][19]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom No. Predicted δ (ppm) Multiplicity Integration Assignment
H-N4 1.5-3.0 br s 1H Amine proton
H-3 1.8-2.1 p 2H Diazepane methylene
H-2, H-7 3.0-3.3 t 4H Diazepane methylene
H-5, H-6 3.4-3.7 m 4H Diazepane methylene
H-6' 7.0-7.1 d 1H Aromatic proton
H-4' 7.1-7.2 d 1H Aromatic proton

| H-5' | 7.2-7.3 | t | 1H | Aromatic proton |

Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Atom No. Predicted δ (ppm) DEPT-135 Assignment
C-3 ~30 Negative Aliphatic CH₂
C-6 ~48 Negative Aliphatic CH₂
C-5 ~50 Negative Aliphatic CH₂
C-2 ~54 Negative Aliphatic CH₂
C-7 ~56 Negative Aliphatic CH₂
C-4' ~126 Positive Aromatic CH
C-6' ~128 Positive Aromatic CH
C-5' ~131 Positive Aromatic CH
C-2' ~134 No Signal Quaternary (C-Cl)
C-3' ~136 No Signal Quaternary (C-Cl)

| C-1' | ~150 | No Signal | Quaternary (C-N) |

Step-by-Step Interpretation

G A 1H & 13C NMR: Identify 3 aromatic CH, 5 aliphatic CH2 and 3 quaternary C signals. B DEPT-135: Confirm 5 negative (CH2) signals and 3 positive (CH) signals. A->B C COSY: Establish H4'-H5'-H6' connectivity. Establish H2-H3, H5-H6-H7 connectivity. B->C D HSQC: Correlate each proton to its directly bonded carbon. (e.g., H4' to C4', H2 to C2) C->D E HMBC: Key Long-Range Correlations D->E F H6' correlates to C1' and C2'. Confirms phenyl ring substitution pattern. E->F G H2/H7 correlates to C1'. Links diazepane ring to phenyl ring. E->G H Final Structure Confirmed F->H G->H

Figure 3: Logical flow for spectral data interpretation.

  • Initial Assessment (1D Spectra): The ¹H NMR spectrum will show a complex aliphatic region (diazepane protons) and a more resolved aromatic region. The ¹³C and DEPT-135 spectra will confirm the presence of 5 CH₂ groups, 3 aromatic CH groups, and 3 quaternary carbons, consistent with the proposed structure.

  • Establishing Spin Systems (COSY):

    • Aromatic System: The COSY spectrum is expected to show a clear correlation between H-5' and its neighbors, H-4' and H-6'. This confirms the 1,2,3-trisubstituted pattern of the phenyl ring.

    • Diazepane System: More complex correlations will be observed. We expect to see coupling between protons on C-2 and C-3, and a chain of couplings from C-5 through C-6 to C-7. The symmetry of the molecule may lead to overlapping signals, making definitive assignment difficult without further data.

  • Direct C-H Assignment (HSQC): The HSQC experiment provides the first definitive link between the proton and carbon skeletons. Each proton signal will be correlated to one carbon signal. For example, the aromatic proton at ~7.1 ppm (H-4') will show a cross-peak to the aromatic carbon at ~126 ppm (C-4'). This allows for the unambiguous assignment of all protonated carbons.

  • Assembling the Molecule (HMBC): The HMBC spectrum provides the crucial long-range connectivity information to piece the fragments together.

    • Connecting the Rings: The most critical correlation will be between the diazepane protons adjacent to the nitrogen (H-2 and H-7) and the phenyl carbon C-1'. A ³JCH correlation from H-2/H-7 to C-1' unequivocally proves the point of attachment between the two ring systems.

    • Confirming Substitution: Correlations from the aromatic protons to the quaternary carbons confirm the substitution pattern. For instance, the proton H-4' should show a ³JCH correlation to the chlorine-bearing carbon C-2'. The proton H-6' should show both a ²JCH correlation to C-1' and a ³JCH correlation to C-2'. These correlations validate the 2,3-dichloro substitution.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of 1-(2,3-Dichlorophenyl)-1,4-diazepane can be fully and unambiguously characterized. This methodical approach, which builds from basic proton and carbon counts (¹H, ¹³C) to identifying carbon types (DEPT-135), and then establishing proton-proton (COSY), direct carbon-proton (HSQC), and long-range carbon-proton (HMBC) correlations, forms a robust and self-validating workflow. This protocol ensures the highest level of confidence in the structural assignment, a critical foundation for any subsequent research and development activities.

References

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

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  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • SpectraBase. (n.d.). 4-methyl-1,4-diazepane. [Link]

  • SpectraBase. (n.d.). 3,4-Dichlorophenyl isocyanate. [Link]

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  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • ACS Publications. (n.d.). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • UQ eSpace. (1997). 13C NMR calculations on azepines and diazepines. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

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  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum C4H8O2. [Link]

  • PubChem. (n.d.). Borane, dichlorophenyl-. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • YouTube. (2019). Carbon-13 NMR Spectroscopy. [Link]

  • MRRC. (n.d.). Structure Elucidation Notes. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • University of Maryland. (2023). Small molecule NMR sample preparation. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • UConn Health. (2016). Basics of NMR Spectroscopy. [Link]

  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

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Application Notes and Protocols for In Vitro Biological Activity of 1-(2,3-Dichlorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Diazepane Derivative

The compound 1-(2,3-Dichlorophenyl)-1,4-diazepane belongs to the diazepine class of molecules, which are recognized for their wide-ranging biological activities. Preliminary data suggests that this particular derivative may act as a modulator of neurotransmitter activity, with a potential affinity for dopamine receptors, particularly the D2 subtype. This positions the compound as a candidate for investigation in the context of central nervous system (CNS) disorders.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously characterize the in vitro biological activity of 1-(2,3-Dichlorophenyl)-1,4-diazepane. The protocols herein are designed to establish a robust pharmacological profile, encompassing primary target engagement, functional consequences of receptor interaction, and an initial assessment of safety and liability. Our approach is structured as a hierarchical screening cascade, beginning with target binding and progressing to cellular function and potential off-target effects.

Experimental Workflow: A Stepwise Approach to Characterization

A logical and efficient characterization of 1-(2,3-Dichlorophenyl)-1,4-diazepane's biological activity begins with confirming its interaction with its putative targets, followed by an assessment of the functional consequences of this binding. Subsequently, it is crucial to evaluate the compound's effects on cell health and to screen for potential liabilities that could hinder its development.

G cluster_0 Primary Target Engagement cluster_1 Functional Activity cluster_2 Cellular Impact & Safety cluster_3 Early Liability Assessment Binding_Assays Receptor Binding Assays (Dopamine D2, Serotonin 5-HT2A) Functional_Assays Second Messenger Assays (cAMP, Calcium Flux) Binding_Assays->Functional_Assays Confirm functional effect Cytotoxicity General Cytotoxicity Assays (MTT, LDH) Functional_Assays->Cytotoxicity Assess general cell health Neurotoxicity Specific Neurotoxicity Assay (Neurite Outgrowth) Cytotoxicity->Neurotoxicity Investigate specific neuronal effects Off_Target Off-Target Liability Assays (CYP450 Inhibition, hERG Channel) Neurotoxicity->Off_Target Evaluate drug-like properties

Caption: Hierarchical workflow for in vitro characterization.

Part 1: Primary Target Engagement - Receptor Binding Assays

The foundational step in characterizing a novel compound is to determine its affinity for its intended molecular targets. Given the structural alerts and preliminary data for 1-(2,3-Dichlorophenyl)-1,4-diazepane, the dopamine D2 and serotonin 5-HT2A receptors are high-priority targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.

Protocol 1: Dopamine D2 Receptor Radioligand Competition Binding Assay

Principle: This assay measures the ability of 1-(2,3-Dichlorophenyl)-1,4-diazepane to compete with a radiolabeled ligand of known high affinity for the dopamine D2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[1]

  • 96-well plates.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-(2,3-Dichlorophenyl)-1,4-diazepane in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding: 25 µL of 10 µM Haloperidol.

    • Test Compound: 25 µL of each dilution of 1-(2,3-Dichlorophenyl)-1,4-diazepane.

  • Radioligand Addition: Add 25 µL of [³H]-Spiperone (at a final concentration close to its Kd, typically 0.1-0.5 nM) to all wells.

  • Receptor Addition: Add 200 µL of the D2 receptor membrane preparation (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is 250 µL.[2]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Serotonin 5-HT2A Receptor Radioligand Competition Binding Assay

This protocol is analogous to the D2 receptor binding assay, with modifications to the specific reagents used.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (a high-affinity 5-HT2A antagonist).[3]

  • Non-specific Binding Control: Ketanserin (1 µM).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure and Data Analysis: Follow the same steps as outlined in Protocol 1, substituting the 5-HT2A-specific reagents.

Part 2: Functional Activity - Second Messenger Assays

Demonstrating that a compound binds to a receptor is the first step; the next is to determine the functional consequence of that binding. G protein-coupled receptors (GPCRs) like the dopamine and serotonin receptors signal through various intracellular pathways, most commonly by modulating the levels of second messengers such as cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

Protocol 3: cAMP Accumulation Assay for Dopamine D2 Receptor (Gi-coupled)

Principle: The dopamine D2 receptor is typically coupled to the inhibitory G protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of 1-(2,3-Dichlorophenyl)-1,4-diazepane to modulate forskolin-stimulated cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • cAMP Assay Kit: A commercial kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or bioluminescent reporters (e.g., GloSensor™).[4][5][6]

  • Forskolin: A direct activator of adenylyl cyclase.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Culture Medium and appropriate buffers.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into 384-well plates and culture overnight.

  • Compound Treatment:

    • For agonist mode , treat the cells with serial dilutions of 1-(2,3-Dichlorophenyl)-1,4-diazepane in the presence of IBMX and a sub-maximal concentration of forskolin.

    • For antagonist mode , pre-incubate the cells with serial dilutions of the test compound before adding a known D2 receptor agonist (e.g., quinpirole) and forskolin.

  • Incubation: Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • cAMP Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

  • Signal Measurement: After a final incubation period, measure the signal (e.g., fluorescence, luminescence) using a plate reader.

Data Analysis:

  • Generate dose-response curves by plotting the signal against the log concentration of the test compound.

  • In agonist mode, determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy relative to a reference agonist.

  • In antagonist mode, determine the IC50 and calculate the functional inhibitory constant (Kb).

Protocol 4: Intracellular Calcium Mobilization Assay for Serotonin 5-HT2A Receptor (Gq-coupled)

Principle: The serotonin 5-HT2A receptor is coupled to the Gq protein.[7] Activation of this pathway leads to the release of calcium from intracellular stores. This assay uses a calcium-sensitive fluorescent dye to measure this change in intracellular calcium concentration upon compound addition.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1).

  • Calcium-sensitive Dye: Fluo-4 AM, Fluo-8, or a commercial kit like the FLIPR® Calcium Assay Kit.[8][9]

  • Probenecid: An anion transport inhibitor that helps retain the dye inside the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader with liquid handling capabilities (e.g., FLIPR, FlexStation). [9][10]

Procedure:

  • Cell Seeding: Seed the 5-HT2A receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.[9]

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader.

    • For agonist mode , record a baseline fluorescence for 10-20 seconds, then inject serial dilutions of 1-(2,3-Dichlorophenyl)-1,4-diazepane and continue recording the fluorescence signal for 2-3 minutes.

    • For antagonist mode , pre-incubate the cells with the test compound for 15-30 minutes before adding a known 5-HT2A agonist (e.g., serotonin or α-methylserotonin) and recording the signal.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Generate dose-response curves and calculate EC50 (agonist mode) or IC50 (antagonist mode) values.

Part 3: Cellular Impact and Safety Profiling

Assessing the general and specific toxicity of a compound is a critical step. These assays help to distinguish between a specific pharmacological effect and a non-specific cytotoxic response.

Protocol 5: MTT Assay for General Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell Line: A relevant cell line, such as SH-SY5Y (human neuroblastoma) or the receptor-expressing cell lines used previously.

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(2,3-Dichlorophenyl)-1,4-diazepane for a relevant time period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the CC50 (concentration that causes 50% cytotoxicity).

Protocol 6: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] This assay measures the amount of LDH in the supernatant as an indicator of cytotoxicity.

Materials:

  • Cell Line: As in the MTT assay.

  • LDH Assay Kit: A commercially available colorimetric kit.

  • 96-well plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in the MTT assay.

  • Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[15]

  • Stop Reaction and Measure: Add the stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity and determine the CC50.

Protocol 7: High-Content Neurite Outgrowth Assay for Neurotoxicity

Principle: For a CNS-active compound, it is vital to assess its impact on neuronal morphology. Neurite outgrowth is a critical process in neuronal development and function, and its disruption is a sensitive indicator of neurotoxicity.[16] This assay uses automated microscopy and image analysis to quantify changes in neurite length and branching.

Materials:

  • Cell Line: A suitable neuronal cell line (e.g., SH-SY5Y, PC-12) or iPSC-derived human neurons.

  • Immunostaining Reagents: Primary antibody against a neuronal marker (e.g., βIII-tubulin) and a fluorescently labeled secondary antibody.

  • Nuclear Stain: Hoechst or DAPI.

  • High-Content Imaging System.

Procedure:

  • Cell Culture: Plate the neuronal cells on coated plates that support neurite extension. Differentiate the cells if necessary (e.g., using retinoic acid for SH-SY5Y cells).

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(2,3-Dichlorophenyl)-1,4-diazepane for 48-72 hours.

  • Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and perform immunofluorescence staining for the neuronal marker and the nucleus.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use the system's software to identify cell bodies and trace neurites. Quantify parameters such as:

    • Total neurite length per neuron

    • Number of neurites per neuron

    • Number of branch points per neuron

    • Cell count (for concurrent cytotoxicity assessment)

Data Analysis:

  • Generate concentration-response curves for each morphological parameter.

  • Determine the concentrations at which the compound significantly alters neurite outgrowth.

Part 4: Early Liability Assessment

Early assessment of potential drug-drug interactions and cardiac liability is crucial in drug development.

Protocol 8: Cytochrome P450 (CYP) Inhibition Assay

Principle: Cytochrome P450 enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. This assay measures the ability of the test compound to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) using fluorescent probe substrates.

Materials:

  • Recombinant Human CYP Isoforms (microsomes).

  • Fluorescent Probe Substrates: Specific for each isoform (e.g., 7-ethoxyresorufin for CYP1A2).

  • NADPH regenerating system.

  • Potassium Phosphate Buffer.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a black 96-well plate, combine the buffer, recombinant CYP enzyme, and serial dilutions of 1-(2,3-Dichlorophenyl)-1,4-diazepane.

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Add a mixture of the fluorescent probe substrate and the NADPH regenerating system to initiate the reaction.[17]

  • Kinetic Measurement: Immediately begin reading the fluorescence kinetically over a period of 15-30 minutes.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the kinetic read).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for each CYP isoform.

Protocol 9: hERG Channel Assay

Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia (Torsades de Pointes). The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the channel.

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig (manual or automated).

  • Extracellular and Intracellular solutions.

Procedure:

  • Cell Preparation: Culture hERG-expressing cells to the appropriate confluency.

  • Patch-clamping: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[18]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of 1-(2,3-Dichlorophenyl)-1,4-diazepane.

  • Current Measurement: Record the hERG current at each compound concentration.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC50 value for hERG channel block.

Data Summary and Interpretation

The data generated from this comprehensive suite of in vitro assays should be compiled and analyzed to build a clear pharmacological profile of 1-(2,3-Dichlorophenyl)-1,4-diazepane.

Table 1: Summary of In Vitro Biological Activity

Assay TypeTarget/EndpointParameterResult (e.g., Ki, EC50, IC50, CC50)
Receptor Binding Dopamine D2 ReceptorKi[Enter Value] nM
Serotonin 5-HT2A ReceptorKi[Enter Value] nM
Functional Activity Dopamine D2 ReceptorEC50/IC50[Enter Value] nM (Agonist/Antagonist)
Serotonin 5-HT2A ReceptorEC50/IC50[Enter Value] nM (Agonist/Antagonist)
Cytotoxicity SH-SY5Y Cells (MTT)CC50[Enter Value] µM
SH-SY5Y Cells (LDH)CC50[Enter Value] µM
Neurotoxicity Neurite OutgrowthIC50[Enter Value] µM
Liability Assessment CYP1A2 InhibitionIC50[Enter Value] µM
CYP2D6 InhibitionIC50[Enter Value] µM
CYP3A4 InhibitionIC50[Enter Value] µM
hERG Channel BlockIC50[Enter Value] µM

A thorough analysis of these results will reveal the compound's potency at its primary targets, its functional activity profile (agonist, antagonist, or modulator), its therapeutic window (the ratio of cytotoxicity to pharmacological potency), and its potential for off-target liabilities. This information is critical for making informed decisions about the future development of 1-(2,3-Dichlorophenyl)-1,4-diazepane as a potential therapeutic agent.

References

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Troubleshooting & Optimization

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,3-Dichlorophenyl)-1,4-diazepane Hydrochloride

Product Identity:

  • CAS: 839712-09-3[1][2][3][4]

  • Chemical Name: this compound[1][2][3][4]

  • Synonyms: 1-(2,3-dichlorophenyl)homopiperazine HCl; Aripiprazole Diazepane Intermediate.[4]

  • Note: distinct from the 6-membered ring analog (piperazine) often found as an impurity in Aripiprazole.[3][4]

Module 1: The Solubility Matrix

User Query: "I cannot get the compound to dissolve in my reaction solvent. What are the solubility limits?"

Technical Insight: As a hydrochloride salt of a secondary amine, this compound exhibits a high lattice energy that resists dissolution in non-polar solvents.[4] Its solubility is governed by the ability of the solvent to solvate both the diazepane cation and the chloride anion.[4]

Solubility Compatibility Table

Solvent ClassSolvent ExampleSolubility RatingTechnical Notes
Polar Aprotic DMSO Excellent (≥15 mg/mL)Recommended for stock solutions and bio-assays.[4]
Polar Protic Water Good (with assistance)May require gentle warming (40°C) or sonication due to the lipophilic dichlorophenyl ring.[4]
Polar Protic Methanol Moderate to Good Good for transfers; solubility decreases significantly in cold methanol.[4]
Polar Protic Ethanol Limited Often forms a suspension; not recommended for high-concentration stocks.[4]
Organic DCM / Chloroform Poor The HCl salt is too polar; requires conversion to free base (see Module 3).[4]
Non-Polar Hexane / Ether Insoluble Used as anti-solvents to precipitate the salt.[4]

Critical Warning: Do not mistake this compound for 1-(2,3-Dichlorophenyl)piperazine HCl (CAS 119532-26-2).[4] The 7-membered diazepane ring confers different conformational flexibility and solubility profiles compared to the 6-membered piperazine analog [1].[3][4]

Module 2: Troubleshooting "Oiling Out" & Precipitation

User Query: "My product is oiling out instead of crystallizing, or precipitating unexpectedly."

Root Cause Analysis: "Oiling out" occurs when the compound separates as a liquid phase rather than a crystal lattice.[4] This is common with aryl-diazepanes when:

  • Solvent Polarity Mismatch: The solvent mixture is too non-polar to keep the salt in solution but too polar to force rapid crystallization.[4]

  • Impurity Profile: Unreacted starting materials lower the melting point, causing the salt to melt before it crystallizes.[4]

Step-by-Step Recovery Protocol:

  • The Re-Dissolution:

    • Add a minimum amount of Methanol or Hot Water until the oil fully dissolves.[4]

  • The Anti-Solvent Trick (Trituration):

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the stirring solution.[4]

    • Key: Do not add all at once. Add until a persistent cloudiness appears.

  • The Seed:

    • Scratch the inner wall of the glass vessel with a glass rod.[4] The friction creates nucleation sites.[4]

    • Cool gradually to 4°C. Do not snap-freeze, as this traps impurities.[4]

Module 3: The pH Switch (Salt vs. Free Base)

User Query: "I need to run a reaction in Dichloromethane (DCM), but the salt won't dissolve. How do I convert it?"

Technical Insight: To dissolve this moiety in organic solvents (DCM, Ethyl Acetate, Toluene), you must break the ionic bond and liberate the "Free Base" (the neutral amine).[4]

The "Free Base" Conversion Protocol:

  • Partition: Suspend the HCl salt in a biphasic mixture of DCM (Organic) and Saturated NaHCO₃ (Aqueous) .

    • Why NaHCO₃? It is a mild base (pH ~8.[4]5) sufficient to deprotonate the amine without hydrolyzing the diazepane ring.[4]

  • Agitation: Stir vigorously for 15 minutes. The solid will disappear as it converts to the oil-soluble free base and migrates to the DCM layer.[4]

  • Extraction: Separate the layers. Wash the DCM layer once with brine (saturated NaCl) to remove trapped water.[4]

  • Drying: Dry the DCM layer over anhydrous Na₂SO₄ (Sodium Sulfate).[4]

  • Isolation: Evaporate the DCM. The resulting oil/solid is the Free Base, soluble in most organic solvents.[4]

Module 4: Decision Tree & Workflow

Visualizing the Solubility Strategy

The following diagram illustrates the decision logic for handling 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl based on your experimental needs.

SolubilityLogic Start Start: 1-(2,3-Dichlorophenyl)-1,4-diazepane HCl Goal What is your experimental goal? Start->Goal BioAssay Biological Assay / Aqueous Media Goal->BioAssay In Vitro Testing Synthesis Chemical Synthesis / Organic Solvent Goal->Synthesis Reaction Intermediate DMSO Dissolve in DMSO (Stock) BioAssay->DMSO Preferred Water Dissolve in Warm Water + Sonication BioAssay->Water Alternative Dilute Dilute into Media (<1% DMSO) DMSO->Dilute Water->Dilute CheckSolubility Is solvent Polar Protic? (MeOH, EtOH) Synthesis->CheckSolubility DirectUse Use Directly (Heat may be required) CheckSolubility->DirectUse Yes FreeBase Perform Free Base Conversion CheckSolubility->FreeBase No (DCM, Ether, etc.) DCM_EtOAc Soluble in DCM, EtOAc, Toluene FreeBase->DCM_EtOAc

Caption: Operational workflow for solvent selection based on downstream application (Bio-assay vs. Synthesis).

Module 5: Stability & Storage FAQs

Q: Is the compound hygroscopic? A: Yes. Like many amine hydrochlorides, it attracts atmospheric moisture.[4]

  • Consequence: The powder may clump or become sticky (deliquescence).[4]

  • Prevention:[5] Store in a tightly sealed vial with a desiccant pack at -20°C for long-term storage. Warm to room temperature before opening to prevent condensation [2].

Q: Can I autoclave the solution? A: Not recommended. While the HCl salt is thermally stable, high-pressure steam can induce hydrolysis of the diazepane ring or degradation of the chlorophenyl moiety.[4] Use 0.22 µm filtration for sterilization.[4]

Q: Why does the color change from white to yellow? A: Oxidation.[4] Secondary amines are susceptible to oxidation over time, especially in solution.[4]

  • Fix: If the solid turns yellow, recrystallize from Isopropanol/Ethanol.[4] If the solution turns yellow, prepare a fresh stock.[4]

References

  • PubChem. (n.d.).[4][6][7] this compound (Compound Summary). National Library of Medicine.[4] Retrieved January 28, 2026, from [Link][4]

Sources

improving yield and purity in 1-(2,3-Dichlorophenyl)-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to enhance yield and purity. Our approach is rooted in mechanistic understanding and field-proven methodologies to empower you to overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 1-(2,3-Dichlorophenyl)-1,4-diazepane?

A1: There are two principal and highly effective methods for the synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and cost-effective method involving the direct reaction of a 2,3-dichlorophenyl halide (typically 1-bromo-2,3-dichlorobenzene or 1-chloro-2,3-dichlorobenzene) with 1,4-diazepane. The reaction is typically facilitated by a base in a polar aprotic solvent.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more modern and versatile cross-coupling reaction that offers higher yields and better functional group tolerance. It involves the reaction of an aryl halide or triflate with 1,4-diazepane in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]

Q2: I am observing low yields in my SNAr reaction. What are the likely causes and how can I improve it?

A2: Low yields in the SNAr synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane can stem from several factors. A common issue is incomplete reaction, which can be addressed by optimizing reaction conditions. Insufficient base strength or quantity can also hinder the reaction, as can the purity of your starting materials. Side reactions, such as the formation of diarylated products, can also consume your starting materials and reduce the yield of the desired product. For a systematic approach to troubleshooting, please refer to the detailed troubleshooting guide below.

Q3: What are the common impurities I should expect, and how can I minimize their formation?

A3: Common impurities include unreacted starting materials (2,3-dichlorophenyl halide and 1,4-diazepane), the diarylated diazepane byproduct, and potentially positional isomers if the starting aryl halide is not pure. Minimizing these impurities involves careful control of stoichiometry, reaction temperature, and reaction time. Using a slight excess of the 1,4-diazepane can favor the mono-arylated product. For purification strategies, refer to the detailed purification protocols.

Q4: How can I effectively purify the final product to >99% purity?

A4: High purity is typically achieved through a combination of column chromatography and recrystallization. Column chromatography using a silica gel stationary phase with a chloroform/methanol gradient is effective for separating the desired product from starting materials and byproducts.[3] Subsequent recrystallization from a suitable solvent system, such as methanol or a methanol/water mixture, can further enhance purity.[3]

Q5: What are the key analytical techniques to confirm the identity and purity of my product?

A5: A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane via SNAr.

Materials:

  • 1-Bromo-2,3-dichlorobenzene

  • 1,4-Diazepane

  • Potassium carbonate (K2CO3) or Sodium tert-butoxide (NaOtBu)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 1,4-diazepane (1.2 equivalents) in anhydrous DMF, add the base (K2CO3, 2.0 equivalents).

  • Add 1-bromo-2,3-dichlorobenzene (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane.

Materials:

  • 1-Bromo-2,3-dichlorobenzene

  • 1,4-Diazepane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or Palladium(II) acetate (Pd(OAc)2)

  • Xantphos or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd2(dba)3 (0.01 equivalents), the phosphine ligand (0.02 equivalents), and the base (NaOtBu, 1.4 equivalents).

  • Add anhydrous toluene, followed by 1,4-diazepane (1.2 equivalents) and 1-bromo-2,3-dichlorobenzene (1.0 equivalent).

  • Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation 1. Inactive catalyst (Buchwald-Hartwig). 2. Insufficiently anhydrous conditions. 3. Poor quality of reagents. 4. Ineffective base.1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Check the purity of starting materials by NMR or GC-MS. 4. Use a stronger base like NaOtBu or LiHMDS.1. Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture. 2. Water can deactivate the catalyst and hydrolyze reagents. 3. Impurities in starting materials can interfere with the reaction. 4. The basicity must be sufficient to deprotonate the amine and facilitate the catalytic cycle.
Formation of Diarylated Byproduct 1. Stoichiometry of reactants. 2. Prolonged reaction time or high temperature.1. Use a slight excess of 1,4-diazepane (1.2-1.5 equivalents). 2. Monitor the reaction closely and stop it once the starting aryl halide is consumed.1. A higher concentration of the diamine favors the mono-arylation product. 2. Over-reaction can lead to the second amine group of the product reacting with another molecule of the aryl halide.
Difficulty in Purifying the Product 1. Co-elution of product and impurities during chromatography. 2. Product is an oil and does not crystallize. 3. Residual palladium catalyst in the final product.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Convert the free base to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[3] 3. After the Buchwald-Hartwig reaction, wash the organic phase with an aqueous solution of thiourea or use a palladium scavenger resin.[4]1. Different solvent polarities will affect the retention times of compounds on the silica gel. 2. Salt formation increases the lattice energy, promoting crystallization. 3. Thiourea and specific scavengers can chelate with palladium, facilitating its removal from the organic phase.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer in larger reaction vessels. 2. Poor mixing. 3. Exothermic reactions becoming difficult to control.1. Use a jacketed reactor for better temperature control. 2. Employ mechanical stirring for efficient mixing. 3. Add reagents portion-wise to manage any exotherms.1. Maintaining a consistent temperature is crucial for reaction kinetics and minimizing side reactions. 2. Homogeneous mixing ensures that all reactants are in close proximity for the reaction to proceed efficiently. 3. Controlling exotherms prevents runaway reactions and the formation of degradation products.

Visualizing the Workflow and Mechanisms

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents 1. Combine Pd Catalyst, Ligand, & Base addition 2. Add Solvent, 1,4-Diazepane, & Aryl Halide reagents->addition reaction 3. Heat and Monitor Reaction addition->reaction filtration 4. Cool and Filter through Celite reaction->filtration purification 5. Concentrate and Purify filtration->purification product Final Product purification->product

Caption: A generalized workflow for the Buchwald-Hartwig amination synthesis.

Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange + HNR2 - HX pd_amido L-Pd(II)(Ar)(NR2) ligand_exchange->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: The key steps in the Buchwald-Hartwig amination catalytic cycle.

References

  • Kashani, S. K., Jessiman, J. E., & Scaiano, J. C. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • PubChem. (n.d.). 1-(3,4-dichlorophenyl)-1,4-diazepane dihydrochloride. [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Medicinal Chemistry, 18(31), 4845-4871.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Peptides and Their Mimics. Chemical Reviews, 97(6), 2243–2266.
  • Barluenga, J., Aznar, F., Liz, R., & Rodes, R. (1980). A New and Easy Synthesis of 1,4-Diazepines. The Journal of Organic Chemistry, 45(16), 3331–3332.
  • Burke, M. D., & Locati, T. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry, 13(45), 11037-11046.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

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Validation & Comparative

A Comparative Analysis for CNS Drug Discovery: 1-(2,3-Dichlorophenyl)-1,4-diazepane vs. 1-(2,3-dichlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Phenylpiperazine derivatives have long been a cornerstone in the development of neuropsychiatric agents. Among these, 1-(2,3-dichlorophenyl)piperazine (DCPP) is a well-documented compound, notable both as a synthetic precursor and a metabolite of the atypical antipsychotic, aripiprazole.[1] Its structural analog, 1-(2,3-Dichlorophenyl)-1,4-diazepane, which features an expanded seven-membered diazepine ring instead of the six-membered piperazine ring, presents a compelling case for comparative study.[2]

The addition of a single methylene unit to the heterocyclic ring, transitioning from a piperazine to a 1,4-diazepane, introduces significant changes in conformational flexibility. This seemingly minor structural modification can profoundly impact a molecule's interaction with biological targets, altering its pharmacological profile, selectivity, and therapeutic potential. This guide provides an in-depth, objective comparison of these two molecules, offering researchers and drug development professionals a foundation of structural analysis, known biological activities, and actionable experimental protocols to rigorously evaluate their potential as CNS-active agents.

I. Structural and Physicochemical Comparison

The fundamental difference between the two compounds lies in their heterocyclic core: the rigid six-membered piperazine ring of DCPP versus the more flexible seven-membered 1,4-diazepane ring.[2][3] This increased flexibility in the diazepane analog may allow for a more dynamic range of conformations, potentially influencing its ability to adapt to the binding pockets of various receptors and influencing receptor selectivity.[2]

G cluster_0 1-(2,3-dichlorophenyl)piperazine (DCPP) cluster_1 1-(2,3-Dichlorophenyl)-1,4-diazepane DCPP DCPP Diazepane Diazepane G node_start node_start node_process node_process node_end node_end Start Starting Materials (e.g., Dichlorobenzene derivative + Piperazine/Diazepane) Reaction N-Arylation Reaction (Heating, Solvent) Start->Reaction Combine Workup Aqueous Workup (pH Adjustment, Quenching) Reaction->Workup Cool & Process Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Separate Phases Purification Purification (e.g., Chromatography, Recrystallization) Extraction->Purification Isolate Crude Product Final Product Purification->Product Obtain Pure Compound

Caption: Generalized workflow for the synthesis of N-aryl heterocyclic amines.

III. Comparative Pharmacological Profiles

The existing body of research, while not exhaustive, points towards distinct yet overlapping pharmacological activities, primarily centered on the dopaminergic system.

1-(2,3-dichlorophenyl)piperazine (DCPP): DCPP is most recognized for its direct relationship with aripiprazole. [1]Its pharmacology is characterized by:

  • Dopaminergic Activity: It has been demonstrated to act as a partial agonist at both dopamine D₂ and D₃ receptors. [1]This activity profile is crucial as it mirrors, to an extent, the mechanism of its parent drug, aripiprazole.

  • Serotonergic Activity: While its effects on serotonin receptors are less clear, its structural similarity to known serotonin receptor agonists like m-chlorophenylpiperazine (mCPP) suggests potential interactions that warrant further investigation. [1]* Research Tool: It serves as a valuable molecular fragment and scaffold for the design and screening of new drug candidates targeting CNS receptors. [4] 1-(2,3-Dichlorophenyl)-1,4-diazepane: Research into this diazepane analog is less mature, but available information suggests a broader potential therapeutic scope.

  • Dopaminergic Modulation: It is primarily described as an intermediate in the synthesis of drugs that modulate dopamine receptor activity, implying an inherent affinity for these targets. [2]Studies suggest it may have psychoactive properties relevant to conditions like anxiety and depression. [2]* Antitumor Potential: Intriguingly, investigations have revealed potential antitumor properties. One study indicated that it can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways, suggesting a potential utility in oncology. [2]* Antimicrobial Activity: Preliminary studies have also explored its derivatives for antimicrobial activity, with some showing efficacy against pathogens like Staphylococcus aureus and Candida spp. [2] Table 2: Summary of Biological Activities

Feature1-(2,3-dichlorophenyl)piperazine (DCPP)1-(2,3-Dichlorophenyl)-1,4-diazepane
Primary CNS Target Dopamine D₂/D₃ Receptors (Partial Agonist)Dopamine Receptors (Modulator)
Other Potential CNS Activity Serotonin receptor modulation (putative)Anxiolytic, Antidepressant (putative)
Non-CNS Activity Not well-documentedAntitumor (apoptosis induction), Antimicrobial
Clinical Relevance Metabolite of AripiprazoleSynthetic Intermediate

IV. Experimental Protocols for Comparative Evaluation

To enable a direct, evidence-based comparison, standardized experimental protocols are essential. The following workflows provide a robust framework for characterizing and contrasting the performance of these two compounds.

A. Protocol 1: In Vitro Dopamine Receptor Binding Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compounds for a specific dopamine receptor subtype (e.g., D₂). The principle relies on the test compound competing with a known radiolabeled ligand for binding to the receptor.

Methodology:

  • Receptor Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., HEK293-D₂R).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane preparation.

    • 25 µL of a known concentration of a suitable radioligand (e.g., [³H]-Spiperone).

    • 25 µL of varying concentrations of the test compound (DCPP or the diazepane analog) or vehicle.

    • For non-specific binding determination, use a high concentration of a known unlabeled antagonist (e.g., Haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G node_prep node_prep node_assay node_assay node_quant node_quant node_analysis node_analysis Prep Prepare Reagents (Cell Membranes, Radioligand, Test Compounds) Incubate Incubate Components (Competition for Binding) Prep->Incubate Filter Filter & Wash (Separate Bound/Free Ligand) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 -> Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

B. Protocol 2: Assessment of Drug-Like Properties

Early assessment of physicochemical properties is crucial for predicting a compound's potential for oral bioavailability and overall developability. [5]A combination of in silico prediction and in vitro measurement provides a comprehensive profile.

Methodology 1: In Silico "Rule of Five" Analysis Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being orally active. [6][7]Poor absorption or permeation is more likely when two or more of the following criteria are violated:

  • Molecular Weight (MW) ≤ 500 Da

  • Log P (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Table 3: Predicted "Rule of Five" Compliance

Parameter1-(2,3-dichlorophenyl)piperazine (DCPP)1-(2,3-Dichlorophenyl)-1,4-diazepaneRule of Five Guideline
Molecular Weight 231.12245.15≤ 500
Log P (XLogP3) ~2.6~2.9≤ 5
H-Bond Donors 11≤ 5
H-Bond Acceptors 22≤ 10
Violations 0 0 < 2
(Note: Log P and H-bond counts are calculated values from PubChem and may vary slightly between prediction algorithms.)

Both compounds fully comply with the Rule of Five, suggesting they possess favorable physicochemical properties for potential oral administration.

Methodology 2: In Vitro Turbidimetric Solubility Assay This provides a rapid, experimental measure of a compound's aqueous solubility.

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Solubility Measurement: Add a fixed volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well containing the DMSO dilutions.

  • Incubation & Reading: Mix and incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity (absorbance) of each well at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed (due to precipitation) is determined as the kinetic aqueous solubility.

V. Conclusion and Future Directions

This comparative guide illuminates the distinct profiles of 1-(2,3-dichlorophenyl)piperazine and 1-(2,3-Dichlorophenyl)-1,4-diazepane. DCPP is a well-defined entity within the dopaminergic landscape, primarily due to its role as a metabolite of aripiprazole, with established partial agonist activity at D₂/D₃ receptors. [1]In contrast, its diazepane analog, while also implicated in dopamine modulation, remains a more enigmatic molecule with intriguing, yet preliminary, evidence of broader bioactivity, including potential antitumor and antimicrobial applications. [2] The key structural differentiator—the conformational flexibility imparted by the seven-membered diazepine ring—is the logical starting point for explaining these divergent profiles. This flexibility may enable binding to a different spectrum of receptors or induce unique functional responses at shared targets.

For researchers, the path forward should include:

  • Head-to-Head Pharmacological Profiling: Conducting comprehensive receptor screening panels (e.g., using the protocols outlined above) for both compounds against a wide array of CNS targets, including all dopamine and serotonin receptor subtypes, is essential to build a complete picture of their selectivity.

  • Functional Assays: Moving beyond simple binding affinity, functional assays (e.g., cAMP accumulation, calcium flux) are needed to determine whether these compounds act as agonists, antagonists, or partial agonists at their identified targets. [8]3. Mechanism of Action Studies: For the diazepane analog, the preliminary antitumor findings are highly compelling. Elucidating the specific signaling pathways involved in its pro-apoptotic effects is a critical next step.

  • In Vivo Evaluation: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess pharmacokinetic properties, blood-brain barrier penetration, and efficacy in models of neuropsychiatric or oncological disease.

By systematically applying these experimental frameworks, the scientific community can fully characterize the therapeutic potential locked within these closely related structures, potentially uncovering novel leads for the next generation of CNS and systemic therapies.

References

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  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-diazepane scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. Its inherent conformational flexibility and the presence of two nitrogen atoms available for substitution make it a versatile template for drug discovery. This guide provides an in-depth comparison of 1,4-diazepane derivatives, elucidating the critical relationships between their chemical structure and biological function across various therapeutic areas. The insights presented herein are grounded in experimental data to empower researchers in the rational design of novel and more potent therapeutic agents.

The Architectural Significance of the 1,4-Diazepane Core

The seven-membered 1,4-diazepane ring can adopt multiple low-energy conformations, such as boat, chair, and twist-boat forms. This conformational diversity allows derivatives to adapt and bind to a variety of biological targets with high affinity. The two nitrogen atoms at positions 1 and 4 are key handles for chemical modification, enabling the introduction of a wide range of substituents that can modulate physicochemical properties and target interactions. When fused with a benzene ring, it forms the well-known 1,4-benzodiazepine structure, famous for its central nervous system (CNS) activity[1][2][3].

Comparative Analysis of Biological Activities: A Structure-Driven Exploration

The therapeutic potential of 1,4-diazepane derivatives is vast, with significant activities reported in oncology, neuroscience, and infectious diseases[4]. The following sections compare the structure-activity relationships (SAR) of these derivatives in these key areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

1,4-Diazepane and its fused analogues, particularly 1,4-benzodiazepines, have emerged as a promising class of anticancer agents[5][6][7]. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis[5].

A study on 1,4-benzodiazepine-2,5-dione derivatives identified a highly potent antitumor compound, designated 52b . This compound demonstrated significant growth inhibitory effects against lung cancer cells by inducing cell cycle arrest and apoptosis[5]. Further investigation revealed that 52b acts as a potential protein synthesis inhibitor, effectively hindering tumor growth in a xenograft mouse model without observable toxicity[5]. The SAR exploration in this study highlighted the importance of specific substitutions on the benzodiazepine core for potent anticancer activity.

Another series of novel 1,4-benzodiazepine compounds were synthesized and evaluated for their antiproliferative properties. Preliminary SAR analysis helped identify critical structural motifs for activity and led to the discovery of a compound with selectivity for a melanoma cell line known for its resistance to chemotherapy[6].

Table 1: Comparative Anticancer Activity of 1,4-Benzodiazepine-2,5-dione Derivatives [5]

CompoundAverage GI50 (μM) against 60 human tumor cell lines
11a (Hit Compound)0.24
52b (Optimized Lead)Significantly more potent than 11a (exact value not specified in abstract)

The data underscores the potential of the 1,4-benzodiazepine-2,5-dione scaffold as a template for the development of novel anticancer agents. The optimization from a hit compound to a more potent lead demonstrates the power of iterative SAR studies.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

The most well-known application of 1,4-diazepane derivatives is in the realm of CNS disorders. 1,4-Benzodiazepines, such as diazepam (Valium), are widely used as anxiolytics, anticonvulsants, sedatives, and muscle relaxants[2][8][9]. Their primary mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition[2][10].

The SAR of 1,4-benzodiazepines as CNS agents is well-established. Key structural features influencing their activity include[3]:

  • An electron-withdrawing group at position 7: This is crucial for anxiolytic activity.

  • A phenyl group at position 5: This contributes to the binding affinity.

  • A methyl group at position 1: This can enhance potency.

More recent research has explored 1,4-diazepane derivatives for other CNS targets. For instance, a series of N,N-disubstituted-1,4-diazepane derivatives were identified as potent dual orexin receptor antagonists (OX1R/OX2R), a novel mechanism for treating insomnia[11]. Oral administration of these compounds in rats led to a decrease in wakefulness and an increase in both REM and non-REM sleep[11].

Furthermore, novel 1,4-diazepane derivatives have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease[12]. These compounds exhibited neuroprotective effects and were capable of crossing the blood-brain barrier. Some derivatives also showed reactive oxygen species (ROS) scavenging activity[12].

Another study focused on 1,4-diazepane-based sigma receptor (σR) ligands. The benzofuran derivative 2c emerged as a potent σ1R ligand with high affinity, low cytotoxicity, and significant antioxidant activity, suggesting its potential for treating neurodegenerative disorders[13].

Table 2: Comparative Activity of 1,4-Diazepane-Based Sigma Receptor Ligands [13]

Compoundσ1R Affinity (Ki, nM)Cytotoxicity (PANC1 cells, 100 μM)
2c (Benzofuran derivative)8Low toxicity
2d (Quinoline derivative)19Low toxicity
3d (Quinoline derivative)-Moderate toxicity (51% viability)

This data highlights the tunability of the 1,4-diazepane scaffold to achieve high affinity for specific CNS targets while maintaining a favorable safety profile.

Antimicrobial Activity: Combating Infectious Agents

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibiotics. 1,4-Diazepane derivatives have shown promise in this area. A study on new dibenzodiazepine derivatives identified a compound, SW33 , with potent inhibitory activity against intracellular multidrug-resistant and fluoroquinolone-resistant strains of S. typhimurium in both macrophages and epithelial cells[14]. SW33 also demonstrated broad-spectrum activity against other intracellular bacteria like Salmonella typhi, Yersinia enterocolitica, and Listeria monocytogenes with no detectable toxicity in mammalian cells[14]. The study suggested that the diazepine ring contributes to a lower cytotoxicity compared to an oxazepine ring in a similar tricyclic system[14].

Another study reported the synthesis and antibacterial activity of novel 1,4-diazepines derived from β-diketones/β-ketoesters of 4-acetylaminobenzene sulphonyl chloride[15]. These compounds were synthesized by reacting β-diketone/β-ketoester derivatives with ethylenediamine[15].

Experimental Protocols: A Foundation for Reproducible Science

The following are representative protocols for evaluating the biological activities of 1,4-diazepane derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-diazepane derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration that inhibits cell growth by 50%) values.

Receptor Binding Assay: Radioligand Displacement

This assay is used to determine the affinity of a compound for a specific receptor, such as the GABA-A receptor or sigma receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from animal tissues or cultured cells.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-(+)-Pentazocine for σ1R) and varying concentrations of the test 1,4-diazepane derivative.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 (concentration that inhibits 50% of the specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships and Workflows

Diagrams are essential tools for visualizing complex biological and chemical information. The following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.

SAR_Anticancer cluster_scaffold 1,4-Benzodiazepine-2,5-dione Core cluster_substitutions Substitutions cluster_activity Biological Activity Core Core Scaffold R1 Position 1 Substituent Core->R1 R7 Position 7 Substituent Core->R7 R5 Position 5 Substituent Core->R5 Activity Anticancer Potency (e.g., lower GI50) R1->Activity Modulates Potency R7->Activity Critical for Activity R5->Activity Influences Binding

Caption: Key SAR principles for 1,4-benzodiazepine-2,5-dione anticancer activity.

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with 1,4-Diazepane Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate GI50 Values G->H

Caption: Experimental workflow for the MTT assay to determine cytotoxicity.

Conclusion and Future Directions

The 1,4-diazepane scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities of its derivatives underscore the importance of understanding the nuanced relationships between their structure and function. Future research should focus on leveraging computational modeling and high-throughput screening to explore a wider chemical space around this versatile core. The development of derivatives with improved target selectivity and pharmacokinetic properties will be crucial for translating the therapeutic potential of 1,4-diazepanes into clinically successful drugs.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the robust characterization of novel chemical entities is the bedrock of a successful drug candidate. Substituted 1,4-diazepanes, a class of compounds with significant therapeutic potential, present unique analytical challenges due to their structural diversity, potential for chirality, and varying physicochemical properties.[1][2] This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of critical analytical methodologies for this class of molecules. We will move beyond a simple recitation of protocols to a discussion of the strategic selection and cross-validation of these techniques, ensuring the generation of reliable and defensible data throughout the drug development lifecycle.

The Imperative of Methodological Diversity and Cross-Validation

No single analytical technique can fully elucidate the profile of a substituted 1,4-diazepane. A multi-pronged approach, leveraging the orthogonal strengths of different methods, is essential. Cross-validation, the process of confirming that different analytical procedures provide equivalent and reliable results for the same analyte, is not merely a regulatory formality but a cornerstone of scientific rigor.[3] It provides a high degree of assurance in the data's integrity, which is critical when transferring methods between laboratories or during different stages of development.[4][5]

This guide will focus on the cross-validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity

HPLC is often the primary choice for the routine analysis of substituted 1,4-diazepanes due to its versatility in handling non-volatile and thermally labile compounds.[6]

Causality Behind Experimental Choices in HPLC Method Development

The choice of HPLC parameters is dictated by the specific substitutions on the 1,4-diazepane ring. For instance, polar substituents may necessitate a hydrophilic interaction liquid chromatography (HILIC) approach, while non-polar moieties are well-suited for reversed-phase chromatography. The selection of the stationary phase, mobile phase composition, and detector are all critical decisions driven by the analyte's properties.

A stability-indicating method is paramount in pharmaceutical development. This requires demonstrating that the method can accurately quantify the parent drug in the presence of its degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to develop and validate such a method.[7]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is a representative example for the analysis of a hypothetical substituted 1,4-diazepane.

1. Instrumentation and Chromatographic Conditions:

  • System: UHPLC/HPLC system with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm). The smaller particle size of UHPLC columns provides higher resolution and faster analysis times compared to traditional HPLC.[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient is optimized to resolve the parent compound from any potential impurities and degradants.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the analyte.

  • Injection Volume: 2 µL.

2. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.

  • Prepare samples by dissolving the drug substance or product in the diluent to a target concentration within the calibration range.

3. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank samples, the reference standard, and samples spiked with expected impurities and degradation products to demonstrate selectivity.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: Analyze samples with known concentrations (spiked samples) at different levels (e.g., 80%, 100%, 120% of the target concentration) and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Data Presentation: HPLC vs. UHPLC Performance
ParameterConventional HPLCUHPLCAdvantage of UHPLC
Analysis Time 20 - 40 min5 - 15 minFaster throughput
Resolution GoodExcellentBetter separation of complex mixtures
Solvent Consumption HighLowReduced cost and environmental impact
Sensitivity GoodHigherImproved detection of low-level impurities

This table illustrates the general advantages of UHPLC over traditional HPLC for the analysis of benzodiazepine-like compounds.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes and Impurities

For substituted 1,4-diazepanes that are volatile and thermally stable, GC-MS offers exceptional sensitivity and specificity. The mass spectrometer provides structural information, making it a powerful tool for identification.[6]

Causality Behind Experimental Choices in GC-MS Method Development

The primary consideration for GC-MS is the volatility and thermal stability of the analyte. Many substituted 1,4-diazepanes may require derivatization to increase their volatility and improve their chromatographic behavior. The choice of derivatizing agent (e.g., silylation reagents) is critical and depends on the functional groups present in the molecule. The selection of the GC column (in terms of stationary phase and dimensions) is crucial for achieving the desired separation.

Experimental Protocol: GC-MS Analysis of a Derivatized Substituted 1,4-Diazepane

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Optimized to separate the analyte from other components (e.g., start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

2. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix if necessary.

  • Evaporate the solvent and add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 70 °C for 30 min) to complete the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

3. Method Validation:

  • Validation parameters similar to HPLC (specificity, linearity, accuracy, precision, LOD, LOQ, robustness) should be assessed. For MS detection, specificity is often demonstrated by the uniqueness of the mass spectrum and the selection of specific ions for quantification (Selected Ion Monitoring - SIM).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of substituted 1,4-diazepanes.[11] It provides detailed information about the molecular structure, including connectivity and stereochemistry.

The Role of NMR in a Cross-Validation Framework

While HPLC and GC-MS are primarily separation techniques, NMR is a spectroscopic technique that provides a holistic view of the sample. In a cross-validation context, NMR serves to:

  • Confirm the identity of the main component and any isolated impurities.

  • Provide absolute quantification without the need for a reference standard of the same compound (Quantitative NMR - qNMR).

  • Characterize impurities that are not amenable to separation by chromatography.[12]

  • Elucidate the structure of degradation products formed during stability studies.

Experimental Protocol: Structural Confirmation by 1D and 2D NMR

1. Instrumentation and Sample Preparation:

  • System: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Provides information about the number of different types of carbons.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • NOESY/ROESY: Used to determine the spatial proximity of protons, which is crucial for conformational and stereochemical analysis.

Cross-Validation in Practice: A Comparative Summary

FeatureHPLC/UHPLCGC-MSNMR Spectroscopy
Primary Application Quantification, Purity, StabilityQuantification of volatile compounds, Impurity IDStructural Elucidation, Absolute Quantification
Strengths Versatile, Robust, High ThroughputHigh Sensitivity, High Specificity (with MS)Unambiguous structural information, Non-destructive
Limitations Requires reference standards for quantificationLimited to volatile and thermally stable compounds, May require derivatizationLower sensitivity, Higher cost, More complex data interpretation
Role in Cross-Validation Primary quantitative methodConfirmatory quantitative method for suitable analytesDefinitive structural confirmation, Orthogonal quantitative method (qNMR)

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_crossval Cross-Validation cluster_final Final Outcome Dev_HPLC HPLC/UHPLC Method Development Val_HPLC HPLC Validation Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Development Val_GCMS GC-MS Validation Dev_GCMS->Val_GCMS Dev_NMR NMR Analysis Compare_Quant Compare Quantitative Results (HPLC vs. GC-MS vs. qNMR) Dev_NMR->Compare_Quant Confirm_ID Confirm Identity and Purity (Chromatographic vs. Spectroscopic Data) Dev_NMR->Confirm_ID Val_HPLC->Compare_Quant Val_HPLC->Confirm_ID Val_GCMS->Compare_Quant Val_GCMS->Confirm_ID Final_Method Validated & Cross-Verified Analytical Method Package Compare_Quant->Final_Method Confirm_ID->Final_Method

Caption: Workflow for the cross-validation of analytical methods.

Chiral Separations: A Critical Consideration

Many substituted 1,4-diazepanes are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective analytical methods is often a regulatory requirement.[13] Chiral HPLC is the most common technique for enantiomeric separation.

Experimental Protocol: Chiral HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC/UHPLC with a UV or circular dichroism (CD) detector.

  • Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as cellulose or amylose derivatives). The selection of the appropriate CSP is often empirical.[14]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As appropriate for the analyte.

2. Method Validation:

  • In addition to the standard validation parameters, for a chiral method, it is crucial to demonstrate the resolution of the enantiomers and the ability to accurately quantify each enantiomer in a mixture.

Conclusion: An Integrated Approach to Analytical Excellence

The successful analytical characterization of substituted 1,4-diazepanes relies on a strategic, multi-faceted approach. HPLC, GC-MS, and NMR are not competing techniques but rather complementary tools that, when used in a cross-validation framework, provide a comprehensive and reliable understanding of the drug substance. As a senior application scientist, my recommendation is to invest in the development and validation of orthogonal methods early in the drug development process. This proactive approach will not only ensure data integrity but also facilitate a smoother transition through the various stages of development and ultimately, regulatory approval.

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  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2016). Molecules, 21(11), 1498. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2020). Química Nova, 43(6), 773-784. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology. [Link]

  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved January 27, 2026, from [Link]

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benchmarking different synthesis methods for 1-(2,3-Dichlorophenyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1-(2,3-Dichlorophenyl)-1,4-diazepane is a crucial building block in the synthesis of various pharmaceutically active compounds, notably as an intermediate in the production of certain antipsychotic drugs.[1] The selection of a synthetic route can significantly impact yield, purity, cost, and safety. This guide provides an in-depth comparison of the primary methods for the synthesis of this important diazepane derivative, offering detailed protocols and expert insights to inform your experimental choices.

Introduction to Synthetic Strategies

The synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane fundamentally involves the formation of a carbon-nitrogen bond between the 2,3-dichlorophenyl moiety and the 1,4-diazepane ring system. The main approaches to achieve this transformation are:

  • Direct Cyclization: This method involves constructing the diazepine ring and attaching the aryl group in a single pot or a short sequence of reactions from acyclic precursors.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a pre-formed 1,4-diazepane with an activated aryl halide.

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A more modern and versatile approach that utilizes a palladium catalyst to facilitate the C-N bond formation between 1,4-diazepane and an aryl halide.

This guide will delve into the specifics of each of these methodologies, providing a comparative analysis to aid in the selection of the most suitable route for your research or production needs.

Method 1: Direct Cyclization via High-Temperature Condensation

This method, detailed in patent literature, is a robust and scalable approach suitable for industrial production.[1] It involves the direct reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.

Experimental Protocol

Materials:

  • 2,3-Dichloroaniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Protic solvent (e.g., methanol, propyl carbinol)

  • Sodium hydroxide solution (20%)

  • Toluene

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a temperature controller, charge 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of approximately 1:1.2.

  • Heating and Reaction: Heat the mixture with stirring. The initial charging temperature should be between 90-120 °C, and the reaction temperature should be raised to 120-220 °C.[1] Maintain the reaction at this temperature until the consumption of the starting material is confirmed (e.g., by HPLC).

  • Work-up: After the reaction is complete, cool the mixture. Slowly add a 20% sodium hydroxide solution to adjust the pH to 9-10. Add toluene and stir for 1 hour at 90-100 °C.

  • Extraction and Distillation: Separate the organic layer and recover the toluene under reduced pressure. The crude product is obtained as a residue.

  • Purification: The crude product can be purified by vacuum distillation, collecting the fraction at 170-175 °C / 10 mmHg to yield the free base. For the hydrochloride salt, the crude product is treated with a protic solvent like methanol for crystallization and refining.[1]

Reaction Mechanism

The reaction proceeds through a high-temperature condensation mechanism. The primary amine of 2,3-dichloroaniline acts as a nucleophile, displacing the chlorine atoms of bis(2-chloroethyl)amine in a stepwise manner to form the seven-membered diazepine ring. The high temperature is necessary to overcome the activation energy for these nucleophilic substitution reactions.

Causality of Experimental Choices
  • High Temperature: The use of elevated temperatures (120-220 °C) is crucial for driving the reaction to completion, as the aromatic amine is a relatively weak nucleophile and the chloroethyl groups are not highly activated.[1]

  • Solvent-Free (Melt) Condition: Conducting the initial reaction in a melt state simplifies the process, reduces solvent waste, and can lead to higher reaction concentrations, potentially increasing the reaction rate.[1]

  • Basic Work-up: The addition of sodium hydroxide is to neutralize the hydrochloride salt of the product and any unreacted starting materials, allowing for the extraction of the free base into an organic solvent.

  • Crystallization: The use of a protic solvent for crystallization is an effective method for purifying the final product and obtaining high-purity material (>99.5% as reported).[1]

Workflow Diagram

G cluster_0 Direct Cyclization Workflow start Start reactants Mix 2,3-Dichloroaniline and bis(2-chloroethyl)amine HCl start->reactants reaction Heat to 120-220 °C (Melt Condition) reactants->reaction workup Basic Work-up (NaOH) and Toluene Extraction reaction->workup purification Distillation and/or Crystallization (Methanol) workup->purification product 1-(2,3-Dichlorophenyl)-1,4-diazepane purification->product

Caption: Workflow for the direct cyclization synthesis.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for the formation of aryl-nitrogen bonds. In this approach, 1,4-diazepane is reacted directly with a dichlorobenzene derivative.

Experimental Protocol

Materials:

  • 1,2,3-Trichlorobenzene or 1-bromo-2,3-dichlorobenzene

  • 1,4-Diazepane

  • A strong base (e.g., sodium tert-butoxide, potassium carbonate)

  • A polar aprotic solvent (e.g., DMF, DMSO)

  • Palladium catalyst (for Buchwald-Hartwig variant, e.g., Pd(OAc)2)

  • Phosphine ligand (for Buchwald-Hartwig variant, e.g., SPhos, XPhos)

Procedure (Classical SNAr):

  • Reaction Setup: In a flask, dissolve 1,4-diazepane and a strong base in a polar aprotic solvent like DMF.

  • Addition of Aryl Halide: Add 1,2,3-trichlorobenzene to the mixture.

  • Heating: Heat the reaction mixture at an elevated temperature (typically >100 °C) for several hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Reaction Mechanism (Classical SNAr)

The classical SNAr mechanism involves the nucleophilic attack of the amine on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The leaving group (a halide) is then eliminated, restoring the aromaticity of the ring. For this reaction to be efficient, the aromatic ring typically needs to be activated by electron-withdrawing groups, which is not the case for 2,3-dichlorobenzene.[2] Therefore, this classical approach is expected to have a low yield and require harsh conditions.

A Modern Alternative: Buchwald-Hartwig Amination

A more efficient and versatile SNAr-type reaction is the Buchwald-Hartwig amination, which utilizes a palladium catalyst.[4][5]

Procedure (Buchwald-Hartwig Amination):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 1-bromo-2,3-dichlorobenzene, 1,4-diazepane, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., SPhos), and a base (e.g., sodium tert-butoxide) in a suitable solvent like toluene or dioxane.

  • Heating: Heat the mixture, typically between 80-110 °C, until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is worked up by filtering off the catalyst and inorganic salts, followed by extraction and purification via column chromatography.

Reaction Mechanism (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[5] The key steps are:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton from the nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.[5]

Causality of Experimental Choices
  • Inert Atmosphere (Buchwald-Hartwig): The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Ligand Selection (Buchwald-Hartwig): The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos are often used to promote the reductive elimination step and improve reaction rates and yields.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing in the reaction. Sodium tert-butoxide is a common choice.

Workflow Diagram

G cluster_1 Buchwald-Hartwig Amination Workflow start Start reactants Combine Aryl Halide, 1,4-Diazepane, Pd Catalyst, Ligand, and Base (Inert Atmosphere) start->reactants reaction Heat to 80-110 °C reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product 1-(2,3-Dichlorophenyl)-1,4-diazepane purification->product

Caption: Workflow for the Buchwald-Hartwig amination.

Comparative Analysis

FeatureDirect CyclizationClassical SNArBuchwald-Hartwig Amination
Starting Materials 2,3-Dichloroaniline, bis(2-chloroethyl)amine HCl1,2,3-Trichlorobenzene, 1,4-diazepane1-Bromo-2,3-dichlorobenzene, 1,4-diazepane
Reaction Conditions High temperature (120-220 °C), solvent-freeHigh temperature (>100 °C), polar aprotic solventModerate temperature (80-110 °C), inert atmosphere
Catalyst NoneNonePalladium catalyst and phosphine ligand
Yield Moderate to good (59.5-65.6%)[1]Generally low to moderateGood to excellent
Purity High (>99.5% after crystallization)[1]Variable, requires extensive purificationGenerally high after chromatography
Scalability Well-suited for industrial scale[1]Can be challenging to scale due to harsh conditionsScalable with appropriate equipment
Cost Potentially lower due to cheaper starting materials and no catalystStarting materials can be inexpensive, but low yield increases costHigher due to catalyst and ligand cost
Safety and Handling Requires handling of toxic 2,3-dichloroaniline and corrosive bis(2-chloroethyl)amine HCl.[6][7][8][9][10][11][12][13]Requires handling of toxic and irritant aryl halides.Requires handling of air-sensitive catalysts and ligands.
Environmental Impact Less solvent waste in the reaction step.[1]Use of high-boiling point polar aprotic solvents.Use of organic solvents and heavy metal catalyst.

Conclusion

The choice of synthesis method for 1-(2,3-Dichlorophenyl)-1,4-diazepane depends heavily on the specific requirements of the project.

  • For large-scale industrial production where cost and high purity are critical, the Direct Cyclization method offers a compelling advantage due to its solvent-free reaction conditions, high purity of the final product after crystallization, and use of relatively inexpensive starting materials.[1]

  • The Classical Nucleophilic Aromatic Substitution is generally not the preferred method for this particular substrate due to the lack of activating groups on the aromatic ring, which would likely result in low yields and require harsh reaction conditions.

  • The Buchwald-Hartwig Amination represents the state-of-the-art in terms of versatility and efficiency for laboratory-scale synthesis. It offers milder reaction conditions and potentially higher yields than the classical SNAr approach, making it an excellent choice for medicinal chemistry and process development research where rapid access to analogs and high purity are desired. The main drawback is the cost of the palladium catalyst and ligands.

Ultimately, the optimal method will be a balance of factors including the scale of the synthesis, cost considerations, available equipment, and the desired purity of the final product.

References

  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. CN102807536A.
  • Organic Syntheses Procedure. Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl).
  • Chemistry LibreTexts. 16.
  • El-Sayed, M. A. A., & El-Sawy, E. R. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(13), 77-90.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • A new approach to the synthesis of 1,4-benzodiazepines and 3-amino-1,4-benzodiazepines...
  • 2,3-dichloro aniline 98% Material Safety D
  • Reductive amination (reductive alkyl
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Bis(2-chloroethyl)
  • Synthesis and characterization of some 1,4-diazepines deriv
  • 2,3-dichloro aniline 98% Material Safety D
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  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Concerted Nucleophilic Arom
  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01).
  • 2,3-Dichloroaniline(CL-4 PUBLIC) (CL-1 CONFIDENTIAL). Aarti Industries.
  • Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY D
  • Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide.
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consider
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. PubMed Central.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles.
  • Bis(2-chloroethyl)
  • Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem.
  • Process for the preparation of 2-chloroethylamine hydrochloride.
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. (2022-04-29).
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  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • 2,3-Dichloroaniline Safety d
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • ETHYLBIS(2-CHLOROETHYL)AMINE.
  • The first Pd-catalyzed Buchwald–Hartwig aminations

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Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 1-(2,3-Dichlorophenyl)-1,4-diazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the complexities of drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, ensuring a comprehensive understanding that fosters a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile: Why Caution is Critical

Key Hazard Considerations:

  • Acute Toxicity: The hydrochloride salt is harmful if swallowed (H302).[1]

  • Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Effects: Inhalation may cause respiratory irritation (H335).[1]

  • Aquatic Toxicity: Like many chlorinated aromatic compounds, it is presumed to be toxic to aquatic life with long-lasting effects.[2]

The presence of the dichlorophenyl group is a key determinant of its toxicological profile and persistence in the environment. Chlorinated aromatic compounds are often resistant to natural degradation processes, necessitating specialized disposal methods.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive approach to the disposal of this compound, from the point of generation to final removal from the laboratory.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Disposal Final Disposal A Step 1: Personal Protective Equipment (PPE) B Step 2: Waste Segregation & Collection A->B Ensure safety before handling C Step 3: Container Labeling B->C Properly contain waste D Step 4: Temporary Storage C->D Clear identification for storage E Step 5: Licensed Waste Disposal Service D->E Handover for compliant disposal

Caption: Disposal workflow for this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, either in its pure form or as a waste product, equipping yourself with the appropriate PPE is non-negotiable.

  • Gloves: Nitrile or neoprene gloves are recommended. Ensure they are regularly inspected for any signs of degradation or perforation.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be used when handling larger quantities or if there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary. All handling of the solid material should ideally be performed in a certified chemical fume hood.

Step 2: Waste Segregation and Collection - Preventing Cross-Contamination

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, bases, or other reactive chemicals.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid residues, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE (e.g., gloves) in the designated solid waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. The hydrochloride salt is water-soluble.[3]

Step 3: Container Labeling - Clarity for Safety and Compliance

Accurate and detailed labeling is a regulatory requirement and a critical safety measure.

Your waste label should include the following information:

  • The words "Hazardous Waste"

  • Chemical Name: "this compound"

  • CAS Number: 839712-09-3

  • Hazard Pictograms: Include pictograms for acute toxicity (oral), skin irritation, eye irritation, and respiratory irritation.

  • Constituents and Concentrations: For liquid waste, list all components and their approximate concentrations.

Step 4: Temporary Storage - Safe and Secure Holding

Waste containers must be stored safely and securely while awaiting pickup.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Keep the container securely closed at all times, except when adding waste. Regularly inspect the container for any signs of leaks or degradation.

Step 5: Final Disposal - The Role of Licensed Professionals

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred method for the disposal of chlorinated organic compounds.[2] This process is designed to break down the molecule into less harmful components, such as carbon dioxide, water, and hydrogen chloride, which are then scrubbed from the exhaust gases. Improper incineration can lead to the formation of highly toxic dioxins and furans.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of down the drain. Its potential aquatic toxicity poses a significant threat to aquatic ecosystems.

  • Landfill Prohibition: Landfilling of untreated chlorinated organic compounds is generally prohibited due to the risk of soil and groundwater contamination.

Deactivation and Neutralization: A Scientific Perspective

While the primary disposal route is through a licensed contractor, understanding the chemical reactivity of this compound can inform emergency spill response and, in some highly controlled and validated situations, pre-treatment of the waste. Note: Any chemical deactivation procedure should be thoroughly evaluated and validated by qualified personnel before implementation.

Potential (Unverified) Deactivation Approaches:
  • Hydrolysis: The diazepine ring and the amine functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially breaking down the molecule. However, the stability of the dichlorophenyl group makes complete degradation by this method unlikely. Acidic hydrolysis of amides, for instance, often requires harsh conditions.[4]

  • Oxidation: Strong oxidizing agents could potentially degrade the molecule. However, such reactions can be energetic and produce hazardous byproducts. This approach is not recommended without extensive safety and efficacy testing.

Given the lack of specific, validated deactivation protocols for this compound, the most prudent and compliant approach is to rely on professional disposal services.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.

Spill Scenario Immediate Action Cleanup Procedure
Small Solid Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Avoid generating dust.1. Gently cover the spill with an inert absorbent material like vermiculite or sand. 2. Carefully sweep the material into the designated hazardous waste container. 3. Decontaminate the area with a suitable solvent (e.g., ethanol) and then soap and water.
Small Liquid Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent pads.1. Absorb the spill with an inert absorbent material. 2. Collect the absorbed material into the designated hazardous waste container. 3. Decontaminate the area with a suitable solvent and then soap and water.
Large Spill 1. Evacuate the laboratory immediately. 2. Alert your institution's Environmental Health and Safety (EHS) department. 3. Do not attempt to clean up a large spill without specialized training and equipment.1. Follow the instructions of your EHS department. 2. Cleanup should be performed by trained emergency response personnel.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the chemical hazards, adhering to a robust disposal workflow, and being prepared for emergencies, you contribute to a safer research environment and ensure compliance with environmental regulations. This guide provides the foundational knowledge to manage this compound responsibly, but it is incumbent upon each researcher to remain vigilant and prioritize safety in all laboratory operations.

References

  • PF Online. What Regulations Apply to Chlorinated Solvent Use? [Link]

  • YouTube. Hydrolysis and Dehydration of Amides. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

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×

Retrosynthesis Analysis

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1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.